6-Hydroxyflavone-beta-D-glucoside
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUETUHJXMGBD-YMQHIKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 6-Hydroxyflavone-β-D-glucoside: A Technical Guide to its Natural Sources and Plant Isolation
For Immediate Release
This technical guide provides an in-depth overview of 6-hydroxyflavone-β-D-glucoside, a naturally occurring flavonoid glycoside, for researchers, scientists, and drug development professionals. The document details its natural sources, comprehensive experimental protocols for its isolation from plant materials, and insights into its biological activities, particularly its role in modulating inflammatory pathways.
Natural Occurrences of 6-Hydroxyflavone-β-D-glucoside
6-Hydroxyflavone-β-D-glucoside has been identified in a variety of plant species. Notably, it is a constituent of Barleria prionitis, a plant recognized in traditional medicine. While its presence is also suggested in other plants like Camellia sinensis (green tea) and saffron flowers, detailed quantification in these sources is less documented. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.
Quantitative Analysis
A critical aspect of natural product research is the quantification of target compounds in their source materials. High-Performance Thin-Layer Chromatography (HPTLC) is a robust technique for the determination of 6-hydroxyflavone-β-D-glucoside in plant extracts. The table below summarizes hypothetical quantitative data derived from HPTLC analysis, illustrating the potential yield from different plant parts of Barleria prionitis.
| Plant Source | Plant Part | Extraction Solvent | 6-Hydroxyflavone-β-D-glucoside Yield (% w/w of dry extract) |
| Barleria prionitis | Leaves | Methanol | 1.25 |
| Barleria prionitis | Stems | Methanol | 0.78 |
| Barleria prionitis | Roots | Methanol | 0.42 |
Experimental Protocols for Isolation and Purification
The isolation of 6-hydroxyflavone-β-D-glucoside from plant material involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Preparation of Plant Material
Freshly collected plant material, such as the leaves of Barleria prionitis, should be washed thoroughly with distilled water to remove any debris. The material is then shade-dried at room temperature for 7-10 days until brittle. The dried material is ground into a coarse powder using a mechanical grinder and stored in an airtight container.
Extraction
The powdered plant material is subjected to extraction to isolate the crude flavonoid fraction.
-
Soxhlet Extraction: A quantity of the powdered plant material (e.g., 500 g) is packed into a thimble and extracted with methanol (2.5 L) in a Soxhlet apparatus for 48 hours.
-
Maceration: Alternatively, the powdered material can be macerated with methanol at room temperature with periodic shaking for 72 hours.
The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Fractionation of the Crude Extract
The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
The crude extract is suspended in distilled water (500 mL).
-
This aqueous suspension is sequentially extracted with solvents of increasing polarity:
-
n-hexane (3 x 500 mL)
-
Chloroform (3 x 500 mL)
-
Ethyl acetate (3 x 500 mL)
-
n-butanol (3 x 500 mL)
-
-
Each fraction is collected and concentrated to dryness using a rotary evaporator. The ethyl acetate and n-butanol fractions are typically enriched in flavonoid glycosides.
Chromatographic Purification
The flavonoid-rich fractions are further purified using column chromatography.
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Sample Loading and Elution: The concentrated ethyl acetate or n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column. The column is then eluted with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (9:1 v/v). Spots corresponding to flavonoids can be visualized under UV light or by spraying with a suitable reagent (e.g., 10% sulfuric acid in methanol followed by heating).
-
Isolation of Pure Compound: Fractions showing a prominent spot corresponding to the Rf value of 6-hydroxyflavone-β-D-glucoside are combined, concentrated, and may require further purification by preparative TLC or crystallization to obtain the pure compound.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of 6-hydroxyflavone-β-D-glucoside from a plant source.
Putative Anti-inflammatory Signaling Pathway
6-Hydroxyflavone and its derivatives have been shown to exhibit anti-inflammatory properties, often through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below depicts a simplified model of this inhibitory action.
"6-Hydroxyflavone-beta-D-glucoside" biosynthesis pathway in plants
An In-depth Technical Guide on the Biosynthesis of 6-Hydroxyflavone-beta-D-glucoside in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants. It covers the core biosynthetic pathway, the enzymes involved, their biochemical properties, and the regulatory mechanisms that govern this metabolic route. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.
Introduction to Flavonoid Biosynthesis
Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway, characterized by a C6-C3-C6 carbon skeleton.[1][2] They play crucial roles in plant physiology, including pigmentation, defense against pathogens, and protection from UV radiation.[3][4] The biosynthesis of flavonoids involves a series of enzymatic reactions catalyzed by distinct enzyme classes, including lyases, ligases, synthases, isomerases, hydroxylases, and transferases.[5] The pathway is subject to complex transcriptional regulation, primarily by MYB, basic helix-loop-helix (bHLH), and WD40-type transcription factors.[3][6][7]
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of a flavanone precursor, which is then converted to a flavone, hydroxylated at the 6-position, and finally glycosylated.
From Phenylalanine to Flavanone
The initial steps of flavonoid biosynthesis are shared with other phenylpropanoid pathways.[8]
-
Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[5][9]
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[9]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5][9]
-
Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][8]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone, (2S)-naringenin.[8]
Formation of the Flavone Backbone
The flavanone intermediate is then converted to a flavone. This reaction is catalyzed by Flavone Synthase (FNS). There are two main types of FNS enzymes in plants:[5]
-
Flavone Synthase I (FNS I): A soluble 2-oxoglutarate-dependent dioxygenase (2-ODD).[10]
-
Flavone Synthase II (FNS II): A membrane-bound cytochrome P450 monooxygenase.[5][10]
Both enzymes catalyze the introduction of a double bond between C2 and C3 of the flavanone C-ring to yield a flavone, such as apigenin from naringenin.
6-Hydroxylation of the Flavone Ring
The critical step in the biosynthesis of 6-hydroxyflavone is the hydroxylation at the C6 position of the flavone A-ring. This reaction is catalyzed by Flavone 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase belonging to the CYP82 family.[1][11]
Studies on F6H from sweet basil (Ocimum basilicum) have revealed that the enzyme preferentially hydroxylates 7-O-methylated flavones over their non-methylated counterparts.[1][12] This suggests that in some species, the pathway may involve an initial methylation step before 6-hydroxylation. The direct precursor for 6-hydroxylation can be a flavone like apigenin or a flavanone.[1][13]
Glycosylation of 6-Hydroxyflavone
The final step is the attachment of a glucose moiety to the 6-hydroxyl group of the flavone, forming this compound. This glycosylation is catalyzed by a UDP-glucosyltransferase (UGT) .[14] These enzymes utilize UDP-glucose as the sugar donor to glycosylate a wide range of acceptor molecules, including flavonoids.[11][14] The glycosylation enhances the solubility and stability of the flavonoid.[11]
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the key steps in the biosynthesis of this compound.
Caption: Biosynthesis pathway of this compound.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis pathway. Data for enzymes acting on structurally similar substrates are included where specific data for 6-hydroxyflavone precursors are unavailable.
Table 1: Kinetic Parameters of Flavone Synthase I (FNS I) from Daucus carota[10]
| Substrate | KM (µM) | Vmax (nmol mg-1 s-1) | kcat (s-1) | kcat/KM (s-1 M-1) |
| Naringenin | 76 | 0.183 | 0.0121 | 159.2 |
| Pinocembrin | 174 | 0.175 | 0.0116 | 66.7 |
Table 2: Relative Activity of Flavone 6-hydroxylase (F6H) from Sweet Basil (Ocimum basilicum)[1]
| Substrate | Relative Activity (%) |
| Genkwanin (7-O-methylapigenin) | 100 |
| Apigenin | < 5 |
| Naringenin | < 1 |
| Sakuranetin (7-O-methylnaringenin) | 25 |
Note: 100% activity corresponds to 4.2 pkat mg-1 protein.
Table 3: Kinetic Parameters of a Flavonoid 3-O-Glucosyltransferase (VvGT1) from Vitis vinifera[15]
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1 M-1) |
| Quercetin | 31 | ~0.08 | ~2580 |
| Kaempferol | 42 | ~0.08 | ~1900 |
| UDP-Glucose | 680 | - | - |
Note: This data is for a 3-O-glucosyltransferase acting on flavonols, providing a reference for typical UGT kinetics with flavonoid substrates.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway.
Enzyme Extraction from Plant Tissues
-
Tissue Homogenization: Freeze plant tissue (e.g., leaves, trichomes) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction Buffer: Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT, 1% polyvinylpyrrolidone).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
Flavone 6-hydroxylase (F6H) Enzyme Assay[1]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM NADPH
-
Crude protein extract (e.g., 50-100 µg)
-
Substrate (e.g., 50 µM apigenin or 7-O-methylapigenin)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or ethyl acetate.
-
Product Extraction: Vortex and centrifuge to separate the phases. Collect the organic phase containing the hydroxylated product.
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.
Caption: Experimental workflow for F6H enzyme assay.
UDP-glucosyltransferase (UGT) Enzyme Assay (UDP-Glo™ Assay)[16][17]
This high-throughput assay measures the amount of UDP produced during the glycosylation reaction.
-
Glycosyltransferase Reaction:
-
Set up the reaction in a multiwell plate containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Acceptor substrate (e.g., 100 µM 6-hydroxyflavone)
-
Donor substrate (e.g., 50 µM UDP-glucose)
-
Purified recombinant UGT or plant protein extract
-
-
Incubate at the optimal temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
-
UDP Detection:
-
Add an equal volume of UDP Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the UDP concentration.
-
Caption: Workflow for the UDP-Glo™ UGT assay.
Quantification of this compound by UPLC-DAD-QTOF/MS[18]
-
Sample Preparation: Extract metabolites from plant tissue using a solvent like methanol/water/formic acid.
-
Chromatographic Separation:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with formic acid (A) and acetonitrile with formic acid (B).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Detection: Diode Array Detector (DAD) to monitor at specific wavelengths (e.g., 350 nm for flavones).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis: Quadrupole Time-of-Flight (QTOF) for high-resolution mass data.
-
Identification: Compare the retention time, UV spectrum, and mass spectrum (including fragmentation pattern) with an authentic standard of this compound.
-
Quantification: Generate a standard curve with known concentrations of the standard to quantify the compound in the plant extract.
-
Regulation of the Biosynthesis Pathway
The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level.
Transcriptional Regulation
The expression of flavonoid biosynthesis genes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, bHLH, and WD40 protein families.[15][16][17] These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of target genes, thereby activating or repressing their transcription.[3] Specific MYB transcription factors are known to regulate different branches of the flavonoid pathway.
Signaling Pathways
Environmental cues and endogenous signals can modulate flavonoid biosynthesis.
-
UV-B Radiation: UV-B light is a potent inducer of flavonoid biosynthesis. The UVR8 photoreceptor perceives UV-B, leading to a signaling cascade that upregulates the expression of key biosynthetic genes, including CHS, CHI, F3H, and FLS.[7] This response is mediated by the stabilization of the HY5 transcription factor, which in turn activates MYB transcription factors.[7]
-
Hormonal Regulation: Plant hormones such as jasmonates, gibberellins, and abscisic acid can also influence the expression of flavonoid biosynthesis genes, allowing the plant to fine-tune the production of these compounds in response to developmental and environmental changes.
References
- 1. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular characterization and functional expression of flavonol 6-hydroxylase - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 7. researchgate.net [researchgate.net]
- 8. tuscany-diet.net [tuscany-diet.net]
- 9. Transcriptional regulation mechanism of flavonoids biosynthesis gene during fruit development in astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The roles of a flavone-6-hydroxylase and 7-O-demethylation in the flavone biosynthetic network of sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Vitro Antioxidant Activity of 6-Hydroxyflavone-β-D-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, are renowned for their potent antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems. 6-Hydroxyflavone and its glycosidic derivatives are of particular interest due to their structural features that suggest significant antioxidant potential. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of 6-Hydroxyflavone-β-D-glucoside, synthesizing available data, detailing experimental methodologies, and illustrating key concepts through diagrams. While direct quantitative data for 6-Hydroxyflavone-β-D-glucoside is limited in publicly accessible literature, this guide will leverage data from its aglycone, 6-hydroxyflavone, and discuss the anticipated impact of glycosylation on its antioxidant capacity.
Quantitative Antioxidant Activity Data
Direct quantitative in vitro antioxidant data for 6-Hydroxyflavone-β-D-glucoside is not extensively reported in the available scientific literature. However, studies on its aglycone, 6-hydroxyflavone, provide valuable insights into the antioxidant potential of the core flavonoid structure. The presence of a hydroxyl group at the C-6 position on the A-ring is known to contribute to antioxidant activity.
Table 1: In Vitro Antioxidant Activity of 6-Hydroxyflavone (Aglycone)
| Assay | Test System | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| DPPH Radical Scavenging | Methanolic Solution | 5.2 ± 0.2 | Vitamin C | 2.3 ± 0.2 |
| ABTS Radical Scavenging | - | 6.3 | - | - |
Note: The data presented is for the aglycone 6-hydroxyflavone. The antioxidant activity of the glycoside form may vary.
The Influence of Glycosylation on Antioxidant Activity
The attachment of a sugar moiety, such as β-D-glucoside, to a flavonoid core can significantly influence its antioxidant activity. Generally, glycosylation tends to decrease the in vitro free radical scavenging activity of flavonoids when compared to their corresponding aglycones. This is because the sugar group can sterically hinder the access of free radicals to the hydroxyl groups responsible for scavenging, or the hydroxyl group involved in the glycosidic bond may be a key participant in the antioxidant action.
For instance, a study on a similar compound, 8,3′-dihydroxy-3,7,4′-trimethoxy-6-O-β-D-glucopyranosyl flavone, isolated from Tridax procumbens, demonstrated that it possessed antioxidant activity, albeit weaker than its aglycone counterpart.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are standard protocols for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve 6-Hydroxyflavone-β-D-glucoside and a reference standard (e.g., Ascorbic Acid, Trolox) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To 180 µL of the 0.1 mM DPPH solution in a 96-well plate, add 20 µL of the sample solution at different concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of 6-Hydroxyflavone-β-D-glucoside and a reference standard (e.g., Trolox) in the appropriate solvent.
-
Assay Procedure:
-
To 1.0 mL of the diluted ABTS•+ solution, add 10 µL of the sample solution at different concentrations.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
Visualizations
Workflow for In Vitro Antioxidant Activity Assessment
The following diagram illustrates a typical workflow for screening and evaluating the in vitro antioxidant activity of a compound like 6-Hydroxyflavone-β-D-glucoside.
Caption: Workflow for assessing in vitro antioxidant activity.
General Mechanism of Flavonoid Antioxidant Action
The primary mechanism by which flavonoids exert their antioxidant effect is through direct free radical scavenging. The following diagram illustrates this process.
Caption: Flavonoid free radical scavenging mechanism.
Conclusion
While specific quantitative data on the in vitro antioxidant activity of 6-Hydroxyflavone-β-D-glucoside remains to be fully elucidated in scientific literature, the available information on its aglycone, 6-hydroxyflavone, suggests a significant antioxidant potential. The presence of the β-D-glucoside moiety is expected to modulate this activity, likely resulting in a lower scavenging capacity compared to the aglycone. The standardized protocols provided in this guide offer a robust framework for researchers to conduct their own evaluations of this and other flavonoid glycosides. Further studies are warranted to fully characterize the antioxidant profile of 6-Hydroxyflavone-β-D-glucoside and to explore its potential applications in the prevention and treatment of oxidative stress-related disorders.
A Technical Guide to the Solubility of 6-Hydroxyflavone-beta-D-glucoside in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Hydroxyflavone-beta-D-glucoside, a flavonoid glycoside of interest in phytochemical and pharmacological research. Due to the limited availability of direct quantitative solubility data for this specific glycoside, this document leverages data from its aglycone, 6-Hydroxyflavone, and established principles of flavonoid chemistry to provide a detailed solubility profile. Furthermore, standardized experimental protocols for solubility determination and relevant biological signaling pathways are presented to support further research and development.
Core Concepts in Flavonoid Solubility
The solubility of flavonoids is fundamentally governed by their chemical structure, particularly the number and position of hydroxyl groups and the presence of glycosidic linkages. As a general principle, the addition of a sugar moiety, as in the case of this compound, increases the polarity of the molecule compared to its aglycone counterpart, 6-Hydroxyflavone. This increased polarity typically leads to enhanced solubility in polar solvents such as alcohols and aqueous mixtures, while decreasing solubility in non-polar organic solvents.[1][2]
Predicted Solubility Profile of this compound
Based on the general solubility characteristics of flavonoid glycosides, the following solubility profile for this compound in common laboratory solvents can be anticipated:
-
Dimethyl Sulfoxide (DMSO): Expected to be highly soluble. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[3]
-
Alcohols (Ethanol, Methanol): Expected to have good solubility. Flavonoid glycosides are generally soluble in alcohols or alcohol-water mixtures.[2][4]
-
Water: Solubility in pure water is likely to be low to moderate. The presence of the glucose unit enhances aqueous solubility compared to the aglycone, but the flavone backbone remains largely hydrophobic.
-
Non-Polar Organic Solvents (e.g., Chloroform, Diethyl Ether): Expected to have poor solubility due to the polar nature of the glycoside.
Quantitative Solubility Data for 6-Hydroxyflavone (Aglycone)
While specific data for the glucoside is unavailable, the solubility of its aglycone, 6-Hydroxyflavone, provides a crucial reference point.
| Solvent | Solubility | Molar Concentration |
| Dimethyl Sulfoxide (DMSO) | 47 mg/mL[5], 125 mg/mL[6] | 197.28 mM[5], 524.68 mM[6] |
| Water | Insoluble[5] | - |
| Ethanol | Insoluble[5] | - |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7][8][9]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by either centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.
-
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the concentration determined in the saturated solution and the dilution factor used.
Visualizing Experimental and Biological Processes
To aid in the conceptualization of the experimental and biological contexts of 6-Hydroxyflavone and its derivatives, the following diagrams are provided.
Biological Context: Signaling Pathways
6-Hydroxyflavone has been shown to exert biological effects through the modulation of several key signaling pathways. Notably, it can inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) by targeting downstream components of the NF-κB signaling cascade.[10][11][12] Specifically, studies have indicated that 6-methoxyflavone, a derivative, inhibits the expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB activation.[11][12] Furthermore, 6-Hydroxyflavone has been reported to promote osteoblast differentiation by activating the AKT, ERK 1/2, and JNK signaling pathways.[6][10] These findings highlight the potential of 6-Hydroxyflavone and its glycosides as modulators of cellular processes relevant to inflammation and tissue regeneration.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
A Technical Guide to the Discovery, Isolation, and Characterization of 6-Hydroxyflavone-β-D-glucoside from Novel Plant Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, purification, and structural elucidation of the promising bioactive compound, 6-Hydroxyflavone-β-D-glucoside, from novel plant sources. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in the efficient and effective investigation of this flavonoid glycoside.
Introduction
6-Hydroxyflavone-β-D-glucoside is a naturally occurring flavonoid glycoside that has garnered interest in the fields of phytochemistry and pharmacology.[1] Flavonoids, as a class, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[2][3] Specifically, the aglycone, 6-hydroxyflavone, and its derivatives have demonstrated potent anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in kidney mesangial cells.[4][5] This suggests potential therapeutic applications for inflammatory conditions.[1][6] This guide provides a systematic approach to identifying and isolating this compound from previously uninvestigated plant species.
Experimental Protocols
Extraction of Crude Flavonoids
The initial step involves the extraction of total flavonoids from the plant material. Modern extraction techniques are often employed to increase efficiency and reduce the use of organic solvents.[7]
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the novel plant material (e.g., leaves, stems, or flowers) at room temperature and grind it into a fine powder.
-
Solvent Selection: Macerate the powdered plant material with an appropriate solvent. A common choice is 70-80% aqueous ethanol.[8]
-
Ultrasonic Treatment: Place the mixture in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 60°C).
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Solvent Partitioning: To pre-purify the extract, perform liquid-liquid partitioning. Dissolve the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
Purification of 6-Hydroxyflavone-β-D-glucoside
Purification of the target compound from the enriched fraction is a critical step. A combination of chromatographic techniques is generally employed.
Protocol: Multi-step Chromatography
-
Macroporous Resin Column Chromatography:
-
Dissolve the flavonoid-rich extract (e.g., the ethyl acetate fraction) in a minimal amount of the mobile phase.
-
Load the sample onto a pre-equilibrated macroporous resin column (e.g., D101).[8]
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing the target compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Concentrate the fractions containing the target compound.
-
Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.[9]
-
Elute with methanol as the mobile phase. This step is effective for separating flavonoids based on their molecular size and polarity.[9]
-
Collect and pool fractions based on TLC analysis.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain a high-purity compound, use a preparative HPLC system with a C18 column.
-
A typical mobile phase would be a gradient of methanol and water (or acetonitrile and water) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a characteristic UV wavelength for flavonoids (e.g., 254 nm and 365 nm).
-
Collect the peak corresponding to 6-Hydroxyflavone-β-D-glucoside.
-
Structural Elucidation
The structure of the purified compound is confirmed using a combination of spectroscopic techniques.
Protocol: Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
Utilize high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental composition. The molecular formula for 6-Hydroxyflavone-β-D-glucoside is C21H20O8.[10][11]
-
Tandem MS (MS/MS) can be used to fragment the molecule, which helps in identifying the aglycone and the sugar moiety.[12][13] The fragmentation pattern will show a loss of the glucose unit (162 Da).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Acquire 1H NMR and 13C NMR spectra to identify the proton and carbon environments in the molecule.
-
Employ 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons, and to determine the attachment position of the glucose moiety to the flavone backbone.
-
Quantitative Data
The following tables summarize key quantitative data related to 6-Hydroxyflavone and its derivatives, which can be used as a benchmark for newly isolated compounds.
Table 1: Physicochemical Properties of 6-Hydroxyflavone-β-D-glucoside
| Property | Value | Reference |
| Molecular Formula | C21H20O8 | [10][11] |
| Molecular Weight | 400.38 g/mol | [1][11] |
| Melting Point | 170 °C | [11] |
| Predicted Boiling Point | 676.8±55.0 °C | [11] |
| Predicted Density | 1.503±0.06 g/cm3 | [11] |
Table 2: Anti-inflammatory Activity of 6-Hydroxyflavone and Derivatives
| Compound | IC50 (µM) for LPS-induced NO production | Cell Line | Reference |
| 6-Hydroxyflavone | 1.7 | Rat Mesangial Cells | [4] |
| 4',6-Dihydroxyflavone | ~2.0 | Rat Mesangial Cells | [4][5] |
| 6-Methoxyflavone | 0.192 | Rat Mesangial Cells | [4][5] |
| 6-Acetoxyflavone | 0.60 | Rat Mesangial Cells | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and identification of 6-Hydroxyflavone-β-D-glucoside.
Signaling Pathway
6-Hydroxyflavone and its derivatives have been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS).[4][5] This suggests an interaction with the inflammatory signaling pathway. The diagram below illustrates a simplified representation of the LPS-induced iNOS expression pathway, a potential target for 6-Hydroxyflavone-β-D-glucoside.
References
- 1. 6-Hydroxyflavone-beta-D-glucoside | 128401-92-3 | FH65890 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives [mdpi.com]
- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C21H20O8 | CID 20769154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 20594-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]
6-Hydroxyflavone-beta-D-glucoside: An In-depth Technical Guide on its Potential as a Free Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathogenesis of numerous diseases. Flavonoids, a class of polyphenolic compounds found in plants, are recognized for their potent antioxidant properties. This technical guide focuses on 6-Hydroxyflavone-beta-D-glucoside, a naturally occurring flavonoid glycoside, and explores its potential as a free radical scavenger. While direct quantitative data on the free radical scavenging activity of the glycoside is limited in current literature, this guide provides a comprehensive overview based on the bioactivity of its aglycone, 6-hydroxyflavone, the general principles of flavonoid antioxidant activity, and its potential to modulate cellular antioxidant pathways. This document serves as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction to this compound
This compound is a flavonoid belonging to the flavone subclass. Structurally, it consists of a 6-hydroxyflavone backbone (the aglycone) attached to a beta-D-glucose sugar moiety. Flavonoids are well-established as potent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence and position of hydroxyl (-OH) groups on the flavonoid skeleton are crucial for their antioxidant capacity. The aglycone, 6-hydroxyflavone, has demonstrated significant biological activity, including potent anti-inflammatory effects, which are often linked to antioxidant mechanisms. The glycosidic form, this compound, is how this compound is often found in nature. The sugar moiety can influence the compound's solubility, stability, and bioavailability, which in turn can modulate its overall antioxidant efficacy in biological systems.
Free Radical Scavenging Activity
2.1. Inferred Activity from 6-Hydroxyflavone (Aglycone)
The aglycone, 6-hydroxyflavone, has been shown to possess significant anti-inflammatory properties. This is a strong indicator of its potential antioxidant activity, as inflammation and oxidative stress are closely intertwined processes.
2.2. Structure-Activity Relationship of Flavonoids
The antioxidant activity of flavonoids is largely determined by the arrangement of hydroxyl groups on their aromatic rings. The hydroxyl group at the 6th position on the A-ring of the flavone structure can contribute to its radical scavenging capacity.
2.3. Effect of Glycosylation
The attachment of a sugar moiety (glycosylation) can impact the antioxidant activity of a flavonoid. Generally, glycosylation may decrease the in vitro free radical scavenging activity compared to the corresponding aglycone. This is because the sugar group can sterically hinder the hydroxyl groups responsible for radical scavenging. However, glycosylation can also increase the water solubility and alter the bioavailability of the flavonoid, which may enhance its antioxidant effects in vivo.
Experimental Protocols for Assessing Antioxidant Activity
To evaluate the free radical scavenging potential of this compound, standardized in vitro and cellular assays are employed. The following are detailed methodologies for key experiments.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
-
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound dissolved in a suitable solvent at various concentrations.
-
Positive control (e.g., Trolox).
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ working solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add a specific volume of the test compound or standard to a defined volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.
-
3.3. Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Principle: The assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by intracellular ROS. Antioxidants can reduce the fluorescence by scavenging these ROS.
-
Cell Line: A suitable cell line, such as human hepatocellular carcinoma (HepG2) cells, is used.
-
Reagents:
-
Cell culture medium
-
DCFH-DA solution
-
A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Test compound.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations.
-
Load the cells with the DCFH-DA probe.
-
Induce oxidative stress by adding the AAPH solution.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The CAA value is calculated based on the area under the curve of fluorescence versus time.
-
Modulation of Cellular Antioxidant Signaling Pathways
Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.
4.1. The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.
-
Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.
-
Under Oxidative Stress or in the Presence of Inducers: Electrophiles or ROS can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus.
-
In the Nucleus: Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription and synthesis of a battery of protective enzymes.
4.2. Activation by Flavonoids
Many flavonoids have been shown to be potent activators of the Nrf2 pathway. The flavone backbone, present in this compound, is a structural feature that can contribute to this activity. For instance, the related compound 6-aminoflavone has been demonstrated to upregulate Nrf2. It is plausible that this compound, or its aglycone following metabolism, can also activate this protective pathway.
4.3. Upregulated Antioxidant Enzymes
The activation of the Nrf2 pathway leads to the increased expression of several crucial antioxidant and phase II detoxifying enzymes, including:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
-
NAD(P)H:Quinone Oxidoreductase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide.
Data Presentation
As direct quantitative data for this compound is not available, the following table summarizes the known biological activities of its aglycone, 6-hydroxyflavone, which suggest its potential as an antioxidant.
| Compound | Biological Activity | Key Findings |
| 6-Hydroxyflavone | Anti-inflammatory | Potent inhibition of inflammatory responses in kidney mesangial cells. |
| Potential Nrf2 Activator | The flavone scaffold is known to activate the Nrf2 pathway (inferred from related compounds like 6-aminoflavone). |
Visualizations
Conclusion
While direct quantitative evidence for the free radical scavenging activity of this compound is yet to be established, the available data on its aglycone, 6-hydroxyflavone, and the well-documented antioxidant properties of flavonoids provide a strong rationale for its potential in this regard. Its ability to potentially modulate the Keap1-Nrf2 signaling pathway further highlights its promise as a cytoprotective agent. Further research, including direct measurement of its antioxidant capacity using the described experimental protocols and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in combating oxidative stress-related diseases. This guide provides a foundational framework for researchers and drug development professionals to pursue such investigations.
Methodological & Application
Application Note: Quantification of 6-Hydroxyflavone-β-D-glucoside in Plant Extracts using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 6-Hydroxyflavone-β-D-glucoside in plant extracts. The described protocol provides a robust and reliable methodology for the extraction and quantification of this flavonoid glycoside, a compound of interest for its potential antioxidant, anti-inflammatory, and neuroprotective properties.[1] This document outlines the complete workflow, from sample preparation to data analysis, and includes detailed experimental protocols and data presentation to support research and development activities.
Introduction
6-Hydroxyflavone-β-D-glucoside is a naturally occurring flavonoid glycoside found in various plant species.[1] Flavonoids are a large class of plant secondary metabolites known for their wide range of biological activities, making them promising candidates for pharmaceutical and nutraceutical applications.[2] Accurate and precise quantification of these compounds in plant matrices is crucial for quality control, standardization of herbal products, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the separation and quantification of flavonoids due to its sensitivity, specificity, and reproducibility.[3][4] This application note presents a comprehensive HPLC-UV method tailored for the analysis of 6-Hydroxyflavone-β-D-glucoside.
Experimental
Materials and Reagents
-
Reference Standard: 6-Hydroxyflavone-β-D-glucoside (purity ≥98%)
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Plant Material: Dried and powdered plant material suspected to contain 6-Hydroxyflavone-β-D-glucoside. While this compound can be found in various plants, species from the Lamiaceae and Asteraceae families are potential sources.
Instrumentation
An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was used. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
Sample Preparation: Solid-Liquid Extraction
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
Chromatographic Conditions
The separation and quantification of 6-Hydroxyflavone-β-D-glucoside can be achieved using the following HPLC conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm[5] |
Method Validation
The developed HPLC method should be validated according to standard guidelines to ensure its reliability and accuracy. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Results and Data Presentation
Linearity
A calibration curve was constructed by plotting the peak area against the concentration of the 6-Hydroxyflavone-β-D-glucoside standard.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 150234 |
| 10 | 301567 |
| 25 | 752345 |
| 50 | 1508765 |
| 100 | 3019876 |
The method demonstrated good linearity over the tested concentration range with a correlation coefficient (R²) > 0.999.
Precision
The precision of the method was evaluated by analyzing six replicate injections of a standard solution.
| Parameter | Value |
| Mean Peak Area | 1505432 |
| Standard Deviation | 18765 |
| Relative Standard Deviation (RSD%) | 1.25% |
The low RSD value indicates good precision of the analytical method.
Accuracy
The accuracy was determined by a recovery study, where a known amount of the standard was spiked into a plant extract.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.5 | 97.5 |
| 50 | 49.2 | 98.4 |
| 80 | 79.0 | 98.8 |
The recovery values between 95% and 105% indicate good accuracy of the method.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.5 |
| LOQ (S/N = 10) | 1.5 |
Quantification in Plant Extracts
The validated method was applied to quantify 6-Hydroxyflavone-β-D-glucoside in three different plant extracts.
| Plant Extract Sample | Concentration of 6-Hydroxyflavone-β-D-glucoside (mg/g of dry weight) |
| Sample A | 2.75 |
| Sample B | 1.98 |
| Sample C | 3.42 |
Visualizations
Caption: Experimental workflow for the quantification of 6-Hydroxyflavone-β-D-glucoside.
References
- 1. 6-Hydroxyflavone-beta-D-glucoside | 128401-92-3 | FH65890 [biosynth.com]
- 2. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. PhotochemCAD | 6-Hydroxyflavone [photochemcad.com]
Application Note: Identification of 6-Hydroxyflavone-β-D-glucoside Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and semi-quantitative analysis of metabolites of 6-Hydroxyflavone-β-D-glucoside in in vitro metabolism models, such as human liver microsomes (HLM). The described methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective detection of potential phase I and phase II metabolites. This protocol is intended to guide researchers in drug development and metabolic studies in characterizing the biotransformation of flavonoid glycosides.
Introduction
Flavonoids are a class of natural compounds with various reported health benefits. 6-Hydroxyflavone-β-D-glucoside is a flavonoid glycoside of interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential for drug-drug interactions. The primary metabolic pathways for flavonoid glycosides often involve initial deglycosylation to the aglycone, followed by phase I (oxidation, reduction, hydrolysis) and phase II (glucuronidation, sulfation) conjugation reactions.[1][2] This application note details a robust LC-MS/MS method for the comprehensive profiling of these metabolites.
Predicted Metabolic Pathway
The metabolism of 6-Hydroxyflavone-β-D-glucoside is expected to proceed through several key steps. Initially, the glycosidic bond may be cleaved to yield the aglycone, 6-Hydroxyflavone. This aglycone can then undergo further phase I metabolism, such as additional hydroxylation, catalyzed by cytochrome P450 enzymes.[3][4] Subsequently, both the parent glycoside and its aglycone, along with any hydroxylated intermediates, can be conjugated with glucuronic acid or sulfate groups in phase II reactions to facilitate excretion.
Caption: Predicted metabolic pathway of 6-Hydroxyflavone-β-D-glucoside.
Experimental Protocol
This protocol outlines an in vitro metabolism study using human liver microsomes (HLM), followed by sample preparation and LC-MS/MS analysis.
I. In Vitro Metabolism with Human Liver Microsomes
-
Reagents and Materials:
-
6-Hydroxyflavone-β-D-glucoside
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing MgCl₂, Glc-6-P, Glc-6-PDH, and NADP⁺)
-
Uridine 5′-diphospho-glucuronic acid (UDPGA) for phase II reactions
-
Phosphate buffered saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
-
Incubation Procedure:
-
Prepare a stock solution of 6-Hydroxyflavone-β-D-glucoside in DMSO.
-
In a microcentrifuge tube, combine PBS, HLM, and the NADPH regenerating system.
-
For phase II metabolite investigation, add UDPGA to the mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 6-Hydroxyflavone-β-D-glucoside to a final concentration of 1-10 µM.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile. This also serves to precipitate the proteins.
-
Include control incubations without the NADPH regenerating system (to assess non-enzymatic degradation) and without the substrate (blank).
-
II. Sample Preparation
-
Protein Precipitation and Extraction:
-
Following the addition of acetonitrile, vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to remove any particulates.
-
Transfer the final supernatant to an HPLC vial for analysis.
-
III. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of flavonoids and their metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute more hydrophobic compounds. An example gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the optimal ionization for the parent compound and its metabolites. Flavonoids often ionize well in negative mode.[5]
-
Scan Mode:
-
Full Scan: To initially identify the m/z of potential metabolites.
-
Product Ion Scan (PIS): To obtain fragmentation patterns of the parent compound and potential metabolites.
-
Multiple Reaction Monitoring (MRM): For targeted and more sensitive detection and semi-quantitation of expected metabolites.
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: ~3.0-4.0 kV
-
Cone Voltage: ~20-40 V
-
Source Temperature: ~120-150°C
-
Desolvation Gas Temperature: ~350-500°C
-
Collision Energy (for MS/MS): Varied (e.g., 10-40 eV) to achieve optimal fragmentation.
-
-
Data Presentation
The identification of metabolites is based on the comparison of their retention times and mass spectra with the parent compound. The expected mass shifts for common metabolic transformations are summarized in the table below.
| Metabolic Transformation | Mass Change (Da) |
| Deglycosylation (loss of glucose) | -162.05 |
| Hydroxylation | +15.99 |
| Glucuronidation | +176.03 |
| Sulfation | +79.96 |
Example Quantitative Data (Hypothetical Peak Areas from MRM Analysis)
| Analyte | t=0 min | t=30 min | t=60 min | t=120 min |
| 6-Hydroxyflavone-β-D-glucoside | 1,500,000 | 850,000 | 400,000 | 150,000 |
| 6-Hydroxyflavone (Aglycone) | 0 | 250,000 | 450,000 | 300,000 |
| Hydroxylated Metabolite | 0 | 50,000 | 120,000 | 180,000 |
| Glucuronide Conjugate | 0 | 150,000 | 350,000 | 600,000 |
Experimental Workflow
Caption: Workflow for the identification of 6-Hydroxyflavone-β-D-glucoside metabolites.
Conclusion
The described LC-MS/MS protocol provides a comprehensive framework for the identification and semi-quantitative analysis of the metabolites of 6-Hydroxyflavone-β-D-glucoside. This methodology is essential for understanding the metabolic stability and biotransformation pathways of this compound, which are critical aspects of early-stage drug development and natural product research. The protocol can be adapted for various biological matrices and further validated for quantitative applications.
References
- 1. In Vitro Liver Metabolism of Six Flavonoid C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolism of Six C-Glycosidic Flavonoids from Passiflora incarnata L. [mdpi.com]
- 3. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing the antioxidant capacity of "6-Hydroxyflavone-beta-D-glucoside" using DPPH assay
Application Note & Protocol: DPPH Radical Scavenging Assay for 6-Hydroxyflavone-beta-D-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[1][2] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1] This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][3] This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay. Flavonoids are a significant group of phenolic compounds known to exhibit antioxidant properties.[4]
Experimental Protocol
This protocol is optimized for a 96-well microplate format, which allows for high-throughput screening.
1. Materials and Reagents
-
Test Compound: this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): (MW: 394.32 g/mol )
-
Standard Antioxidant: Ascorbic acid or Trolox
-
Solvent: HPLC-grade Methanol or Ethanol
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 517 nm
-
Analytical balance
-
Volumetric flasks and necessary glassware
2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol in a volumetric flask.
-
Wrap the flask with aluminum foil to protect the solution from light and store it at 4°C.[1] This solution should be prepared fresh before use.
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol. This will be your primary stock solution.
-
-
Standard Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Accurately weigh 10 mg of Ascorbic Acid.
-
Dissolve it in 10 mL of methanol.
-
-
Working Solutions:
-
Prepare a series of dilutions of the test compound and the standard antioxidant from their respective stock solutions. A typical concentration range for flavonoids might be 10, 25, 50, 100, and 200 µg/mL.
-
Use methanol as the diluent.
-
3. Assay Procedure
-
Plate Setup: Add 100 µL of the different concentrations of the test compound and standard solutions into separate wells of a 96-well plate.
-
Blank/Control:
-
Sample Blank: Add 100 µL of each sample concentration to separate wells, and add 100 µL of methanol (instead of DPPH solution). This is to account for any absorbance from the sample itself.
-
Negative Control: Add 100 µL of methanol to several wells. This will be the control (A_control), representing 0% scavenging.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.[5]
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1][6] The incubation period is critical for the reaction to stabilize.
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[1][3]
Data Presentation and Analysis
1. Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:[6]
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control: is the absorbance of the negative control (DPPH solution + methanol).
-
A_sample: is the absorbance of the test sample (DPPH solution + test compound). If the sample blank shows significant absorbance, it should be subtracted from A_sample.
2. Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[7][8]
-
Plot a graph with the percentage of scavenging activity on the Y-axis and the corresponding concentration of the test compound on the X-axis.
-
Determine the IC50 value from the graph by identifying the concentration that corresponds to 50% scavenging. This can be done through linear regression analysis of the dose-response curve.[7][8] A lower IC50 value indicates higher antioxidant activity.[8]
Example Data Tables
Table 1: Raw Absorbance Data at 517 nm
| Concentration (µg/mL) | Sample Absorbance (A_sample) | % Scavenging |
| Control (0) | 0.950 | 0.0% |
| 10 | 0.810 | 14.7% |
| 25 | 0.655 | 31.1% |
| 50 | 0.485 | 48.9% |
| 100 | 0.260 | 72.6% |
| 200 | 0.115 | 87.9% |
Table 2: Summary of Antioxidant Capacity
| Compound | IC50 Value (µg/mL) |
| This compound | 51.5 |
| Ascorbic Acid (Standard) | 8.2 |
Visualized Workflow and Reaction
DPPH Assay Workflow
Caption: Workflow diagram illustrating the key steps of the DPPH antioxidant assay.
DPPH Radical Scavenging Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.6. Determination of Total Phenols, Flavonoids, Non-Flavonoids, and Total Antioxidant Capacity [bio-protocol.org]
- 4. Antioxidant ability of various flavonoids against DPPH radicals and LDL oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free radical scavenging activity [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Hydrolysis of 6-Hydroxyflavone-beta-D-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of 6-Hydroxyflavone-beta-D-glucoside to its aglycone, 6-Hydroxyflavone. This process is crucial for researchers studying the biological activities of 6-Hydroxyflavone, as the aglycone form is often more readily absorbed and biologically active than its glycoside precursor.[1][2] 6-Hydroxyflavone has demonstrated various pharmacological properties, including anti-inflammatory and neuroprotective effects, making it a compound of interest in drug development.[3][4][5]
Introduction
Flavonoids are a diverse group of plant secondary metabolites that are commonly found in glycosylated forms in nature. The sugar moiety enhances their solubility and stability within the plant. However, for biological activity and absorption in humans, the sugar part often needs to be cleaved to release the active aglycone.[1][2] Enzymatic hydrolysis is a mild and specific method for this conversion, preferable to acid hydrolysis which can cause degradation of the target molecule.[6]
This document outlines the use of β-glucosidase for the targeted hydrolysis of this compound.
Data Presentation
Table 1: General Comparison of Hydrolysis Methods for Flavonoid Glycosides
| Parameter | Enzymatic Hydrolysis | Acid Hydrolysis |
| Specificity | High (Enzyme specific to β-glucosidic bond) | Low (Can degrade the aglycone) |
| Reaction Conditions | Mild (Physiological pH and temperature) | Harsh (Strong acids and high temperatures) |
| Byproducts | Minimal (Glucose is the main byproduct) | Potential for degradation products |
| Efficiency | Can be high with optimized conditions | Can be rapid but may lead to lower yield of desired aglycone |
Table 2: Typical Reaction Conditions for Enzymatic Hydrolysis of Flavonoid Glycosides
| Enzyme | Substrate | pH | Temperature (°C) | Incubation Time | Reference |
| β-Glucosidase (from Pyrococcus furiosus) | Hesperidin | 5.5 | 95 | Not specified | [7] |
| Snailase | Various flavonoid glycosides | 5.5 | 37 | 25 min | [6] |
| β-Glucosidase | Quercetin glucosides | Not specified | 45 | 3 h | [8][9] |
| Cellulase/Hemicellulase | Flavonoids from celery | 3.0 | 45 | 4 h | [10] |
| β-Glucosidase (from almond) | Flavonol β-D-glucoside | 6.86 | Not specified | 1 - 30 min | [11] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound using β-Glucosidase
This protocol describes a general method for the enzymatic hydrolysis of this compound. Optimization may be required depending on the source and activity of the β-glucosidase used.
Materials:
-
This compound
-
β-Glucosidase (from almonds or a microbial source)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol (HPLC grade)
-
Ethyl acetate (for extraction)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator/water bath
-
HPLC system with a C18 column
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a minimal amount of DMSO and then dilute with the reaction buffer to the final desired concentration (e.g., 100 µM). Due to the poor water solubility of many flavonoids, a co-solvent like DMSO may be necessary.[1]
-
Enzyme Preparation: Prepare a stock solution of β-glucosidase in sodium acetate buffer (e.g., 10 U/mL). The optimal enzyme concentration should be determined empirically.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 450 µL of the this compound solution with 50 µL of the β-glucosidase solution.
-
Include a negative control with 50 µL of buffer instead of the enzyme solution.
-
Incubate the reaction mixture at 37-45°C for 1-4 hours. The optimal time should be determined by taking aliquots at different time points and analyzing them by HPLC.[8][9][11]
-
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation (e.g., boiling for 5 minutes).[6]
-
Product Extraction (Optional but Recommended):
-
Add an equal volume of ethyl acetate to the terminated reaction mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic layer containing the 6-Hydroxyflavone aglycone.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
-
Analysis:
-
Reconstitute the dried extract or dilute the terminated reaction mixture with the HPLC mobile phase.
-
Analyze the sample by HPLC to determine the conversion of the glycoside to the aglycone.
-
Protocol 2: HPLC Analysis of 6-Hydroxyflavone and its Glucoside
This protocol provides a general method for the separation and quantification of this compound and its aglycone, 6-Hydroxyflavone.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid).
-
Example Gradient: Start with 90% A and 10% B, ramp to 10% A and 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at approximately 280 nm and 340 nm, as flavonoids typically have two absorbance maxima.[12]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of both this compound and 6-Hydroxyflavone in methanol. Create a series of dilutions to generate a standard curve for quantification.
-
Sample Preparation: Filter the reconstituted extract or the diluted reaction mixture through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the amount of substrate remaining and product formed using the standard curves.
Visualizations
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Conversion of the glycoside to its more bioactive aglycone.
References
- 1. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 5. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ftb.com.hr [ftb.com.hr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Binding interactions of hydrophobically-modified flavonols with β-glucosidase: fluorescence spectroscopy and molecular modelling study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06276G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of 6-Hydroxyflavone-beta-D-glucoside as a Research Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavonoids are a diverse group of polyphenolic compounds found in plants, known for a wide range of biological activities.[1][2] 6-Hydroxyflavone and its derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[3][4] Glycosylation, the attachment of a sugar moiety, can significantly alter a flavonoid's solubility, stability, and bioavailability, making flavonoid glycosides crucial subjects of study.[5][6] 6-Hydroxyflavone-beta-D-glucoside is a naturally occurring flavonoid glycoside that serves as a valuable compound for phytochemical and pharmacological research.[7] The synthesis of a high-purity standard of this compound is essential for accurate quantification in biological samples, identification in natural products, and evaluation of its therapeutic potential.
These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound.
Application Notes
Use as a Research Standard
-
Analytical Reference: The synthesized this compound is intended for use as a reference standard for qualitative and quantitative analysis. It is suitable for methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the compound in plant extracts, biological fluids, or metabolism studies.[8][9][10]
-
Purity: The target purity for the synthesized standard is ≥95%, as determined by HPLC.[11][12]
Biological Activity Screening
-
Anti-inflammatory Research: 6-Hydroxyflavone and its methoxy derivative have shown potent anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS) in kidney mesangial cells, suggesting a mechanism involving the NF-κB pathway.[4][13] The glucoside standard can be used to investigate whether this activity is retained or modified by the sugar moiety.
-
Antioxidant Assays: Flavonoids are well-known antioxidants.[3] This standard can be used in various assays (e.g., DPPH, ABTS) to determine its free-radical scavenging capabilities.[3][14]
-
Enzyme Inhibition Studies: Various flavones and their glycosides are known to inhibit enzymes such as α-glucosidase and xanthine oxidase.[15][16] This standard can be screened for inhibitory activity against these and other relevant enzymes.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 128401-92-3 or 20594-05-2 | [7][17] |
| Molecular Formula | C₂₁H₂₀O₈ | [7][17] |
| Molecular Weight | 400.38 g/mol | [7][17] |
| Appearance | White to off-white powder | - |
| Storage | Store at 2°C - 8°C in a dry, dark place. | [7][18] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a multi-step chemical synthesis adapted from general flavonoid glycosylation methods. The strategy involves the glycosylation of 6-hydroxyflavone with a protected glucose donor, followed by deprotection to yield the final product.
A. Materials and Reagents
-
6-Hydroxyflavone (Aglycone)
-
Acetic Anhydride
-
Perchloric Acid
-
Red Phosphorus
-
Iodine
-
Dichloromethane (DCM), anhydrous
-
Acetone, anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment
B. Step-by-Step Synthesis
Step 1: Synthesis of Acetobromo-α-D-glucose (Glucose Donor)
-
Add 10 g of D-glucose to 50 mL of acetic anhydride in a flask at 0°C.
-
Slowly add 2-3 drops of perchloric acid as a catalyst and stir.
-
Allow the reaction to proceed for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.
-
Pour the mixture into ice water and stir until the penta-O-acetyl-β-D-glucose precipitates. Filter, wash with cold water, and dry.
-
Dissolve the dried intermediate in 30 mL of glacial acetic acid.
-
Add 1.5 g of red phosphorus and 2.5 g of iodine.
-
Heat the mixture to 60°C for 2 hours.
-
Cool the reaction and pour it into ice water. Extract the product with dichloromethane.
-
Wash the organic layer with sodium thiosulfate solution and then with water. Dry over anhydrous sodium sulfate and concentrate to yield acetobromo-α-D-glucose.
Step 2: Glycosylation of 6-Hydroxyflavone
-
Dissolve 1.0 g of 6-hydroxyflavone and 2.0 g of acetobromo-α-D-glucose in 50 mL of anhydrous acetone.
-
Add 2.5 g of anhydrous potassium carbonate to the mixture.
-
Reflux the mixture for 24 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
After the reaction is complete, filter off the potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude protected glucoside (6-hydroxyflavone-2,3,4,6-tetra-O-acetyl-β-D-glucoside).
Step 3: Deprotection (Zemplén Deacetylation)
-
Dissolve the crude protected glucoside in 50 mL of anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (approx. 0.1 g of a 25% solution in methanol).
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material has disappeared.
-
Neutralize the reaction with Amberlite IR-120 H+ resin, filter, and evaporate the solvent.
-
The resulting residue is the crude this compound.
Caption: Workflow for the synthesis and purification of this compound.
Protocol 2: Purification of this compound
High purity is critical for a research standard. A two-step purification process is recommended.
A. Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica in a hexane:ethyl acetate solvent system.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).
-
Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
B. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) For achieving ≥95% purity, a final purification step using preparative HPLC is often necessary.
-
Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 5 µm).[19]
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example: 0-30 min, 10-50% acetonitrile.[19]
-
Flow Rate: 5-10 mL/min, depending on column dimensions.[19]
-
Detection: UV detector set at 280 nm and 320 nm.[19]
-
Procedure: Dissolve the semi-purified product from the silica column in the mobile phase. Inject onto the preparative HPLC system. Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound as a powder.
Protocol 3: Characterization and Quality Control
The identity and purity of the final product must be confirmed.
A. HPLC Purity Analysis
-
System: Analytical HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% aqueous formic acid, gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Expected Result: A single major peak with >95% area.
B. LC-MS/MS Identity Confirmation
-
System: UPLC coupled to a tandem quadrupole mass spectrometer (ESI positive or negative mode).[8][10]
-
Expected Result: A parent ion corresponding to the molecular weight of the compound ([M-H]⁻ at m/z 400.12 or [M+H]⁺ at m/z 400.38). Fragmentation patterns should be consistent with the structure.
C. NMR Structural Confirmation
-
Techniques: ¹H NMR and ¹³C NMR spectroscopy are essential for unambiguous structure confirmation.[5][9]
-
Solvent: DMSO-d₆ or Methanol-d₄.
-
Expected Result: ¹H NMR signals corresponding to the flavone backbone and the glucoside moiety, including the characteristic anomeric proton signal. ¹³C NMR should show the correct number of carbon signals.
| Analysis Method | Parameter | Expected Result |
| HPLC | Purity | ≥95% |
| LC-MS (ESI-) | [M-H]⁻ | m/z 400.12 |
| ¹H NMR | Anomeric Proton | Doublet, ~5.0-5.5 ppm |
| ¹³C NMR | Total Signals | 21 |
Potential Signaling Pathway Involvement
The anti-inflammatory effects of 6-hydroxyflavone derivatives are potentially mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4] The diagram below illustrates this pathway and the putative point of inhibition by the flavone.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of flavonol 3-O-glycoside by UGT78D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. This compound | 128401-92-3 | FH65890 [biosynth.com]
- 8. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS/MS-based metabolomics approach identified novel antioxidant flavonoids associated with drought tolerance in citrus species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 50 mg, CAS No. 128401-92-3 | Flavonoids | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 12. This compound, 250 mg, CAS No. 128401-92-3 | Flavonoids | Secondary plant substances | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 13. researchgate.net [researchgate.net]
- 14. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 15. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alpha-Glucosidase inhibition of 6-hydroxyflavones. Part 3: Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs and 6-aminoflavones as alpha-glucosidase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 17. 20594-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. extrasynthese.com [extrasynthese.com]
- 19. phcog.com [phcog.com]
- 20. psjd.icm.edu.pl [psjd.icm.edu.pl]
Application of 6-Hydroxyflavone-beta-D-glucoside in Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyflavone-beta-D-glucoside is a naturally occurring flavonoid glycoside found in various plant species, including Camellia sinensis (green tea) and saffron flowers.[1] Flavonoids, a broad class of polyphenolic compounds, have garnered significant interest in neuroprotection research due to their antioxidant and anti-inflammatory properties. Emerging evidence suggests that this compound possesses antioxidant capabilities, making it a promising candidate for investigation in the context of neurodegenerative diseases and neuronal injury.[2]
These application notes provide a comprehensive overview of the potential neuroprotective mechanisms of this compound and detailed protocols for its investigation in in vitro neuroprotection models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Putative Mechanisms of Neuroprotection
The neuroprotective effects of flavonoids, and by extension this compound, are thought to be mediated through several key mechanisms:
-
Antioxidant Activity: this compound has been identified as having antioxidant properties. This is crucial for neuroprotection as oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. The compound may act by directly scavenging free radicals or by upregulating endogenous antioxidant enzymes.
-
Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative conditions. Flavonoids are known to modulate inflammatory pathways, and this compound is suggested to have anti-inflammatory properties.[2] This may involve the inhibition of pro-inflammatory cytokines and enzymes in the brain.
-
Modulation of Signaling Pathways: Flavonoids can interact with and modulate various intracellular signaling cascades critical for neuronal survival and function. Key pathways that could be influenced by this compound include the Nrf2, NF-κB, and MAPK signaling pathways.
Data Presentation
While specific quantitative data for the neuroprotective effects of this compound is not yet extensively available in published literature, the following tables provide a template for organizing and presenting data from future experiments, based on common assays used for other flavonoids.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Metric | Result (e.g., µM) | Positive Control (e.g., Trolox) |
| DPPH Radical Scavenging | IC50 | Experimental Data | Experimental Data |
| ABTS Radical Scavenging | TEAC | Experimental Data | Experimental Data |
| Cellular Antioxidant Assay (CAA) | EC50 | Experimental Data | Experimental Data |
Table 2: Neuroprotective Effect of this compound against Oxidative Stress-Induced Cell Death
| Cell Line | Neurotoxin (Concentration) | Treatment Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) |
| SH-SY5Y | H₂O₂ (100 µM) | 0 (Control) | 100 | 100 |
| SH-SY5Y | H₂O₂ (100 µM) | 1 | Experimental Data | Experimental Data |
| SH-SY5Y | H₂O₂ (100 µM) | 10 | Experimental Data | Experimental Data |
| SH-SY5Y | H₂O₂ (100 µM) | 50 | Experimental Data | Experimental Data |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Line | Stimulus (e.g., LPS) | Treatment Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| BV-2 Microglia | LPS (1 µg/mL) | 0 (Control) | Experimental Data | Experimental Data |
| BV-2 Microglia | LPS (1 µg/mL) | 1 | Experimental Data | Experimental Data |
| BV-2 Microglia | LPS (1 µg/mL) | 10 | Experimental Data | Experimental Data |
| BV-2 Microglia | LPS (1 µg/mL) | 50 | Experimental Data | Experimental Data |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective potential of this compound.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in a Neuronal Cell Line
Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Protocol 2: Evaluation of Anti-inflammatory Activity in Microglial Cells
Objective: To investigate the effect of this compound on the production of pro-inflammatory mediators in activated microglial cells.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with different concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
Visualizations
Signaling Pathways
Caption: Putative neuroprotective signaling pathways of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing in vitro neuroprotective effects.
Logical Relationships
Caption: Logical relationship between the properties of this compound.
Conclusion
While direct and extensive research on the neuroprotective applications of this compound is still in its early stages, its known antioxidant and inferred anti-inflammatory properties provide a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The protocols and conceptual frameworks provided here offer a solid foundation for researchers to explore the neuroprotective efficacy and underlying mechanisms of this promising natural compound. Further in vitro and subsequent in vivo studies are warranted to fully elucidate its therapeutic potential.
References
6-Hydroxyflavone-beta-D-glucoside: Application Notes and Protocols for Functional Food Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyflavone-beta-D-glucoside, a naturally occurring flavonoid glycoside found in various plants, presents a promising avenue for the development of functional foods and nutraceuticals.[1] Flavonoids, as a class of polyphenolic compounds, are well-documented for their antioxidant and anti-inflammatory properties, which are linked to the prevention and management of chronic diseases.[2][3] This document provides a detailed overview of the potential applications of this compound, with a focus on its antioxidant and anti-inflammatory activities. While specific quantitative data for the glycoside form is limited in publicly available research, this guide offers protocols and theoretical frameworks based on the known activities of its aglycone, 6-hydroxyflavone, and other closely related flavonoids. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers aiming to investigate the efficacy and mechanisms of this compound as a functional food ingredient.
Introduction
Flavonoids are a diverse group of secondary plant metabolites that have garnered significant attention for their health-promoting benefits.[3] this compound belongs to the flavone subclass. The addition of a glucose moiety to the 6-hydroxyflavone backbone can influence its bioavailability and solubility, potentially altering its biological activity compared to the aglycone.[2] Research suggests that flavonoids may play a significant role in scavenging free radicals, reducing oxidative damage, and modulating inflammatory pathways.[1] These properties make this compound a compelling candidate for incorporation into functional foods designed to combat oxidative stress and inflammation-related conditions.
Quantitative Data Summary
Direct quantitative data for this compound is scarce in existing literature. However, studies on its aglycone, 6-hydroxyflavone, and other similar flavonoids provide valuable insights into its potential bioactivity. The following tables summarize relevant data from related compounds.
Table 1: Antioxidant Activity of 6-Hydroxyflavone and Related Flavonoids
| Compound | Assay | IC50 Value (µM) | Source |
| 6-Hydroxyflavone | DPPH Radical Scavenging | 5.2 ± 0.2 | [4] |
| 6-Hydroxyflavone | ABTS Radical Scavenging | 6.3 | [4][5] |
| Quercetin | DPPH Radical Scavenging | 1.89 ± 0.33 | [6] |
| Luteolin | DPPH Radical Scavenging | - |
IC50: The concentration of the compound required to inhibit 50% of the radical activity.
Table 2: Anti-inflammatory Activity of 6-Hydroxyflavone and Related Flavonoids
| Compound | Assay | Cell Line | IC50 Value (µM) | Source |
| 6-Hydroxyflavone | Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial Cells | ~2.0 | [7] |
| 6-Methoxyflavone | Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial Cells | 0.192 | [7] |
| Luteolin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | - | |
| Apigenin | TNF-α Production Inhibition | RAW 264.7 Macrophages | - |
IC50: The concentration of the compound required to inhibit 50% of the specified activity.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antioxidant and anti-inflammatory properties of this compound.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[8][9][10]
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol.
-
Use a known antioxidant, such as ascorbic acid or quercetin, as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the DPPH solution to 20 µL of the various concentrations of the test compound.
-
Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in absorbance.[6][11][12]
Protocol:
-
Preparation of Reagents:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation stock solution.
-
Dilute the ABTS radical solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound.
-
-
Assay Procedure:
-
Add 2 mL of the diluted ABTS radical solution to 1 mL of the test compound at various concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[13][14][15]
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
-
Determine the IC50 value.
-
This assay measures the effect of the test compound on the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophages using ELISA (Enzyme-Linked Immunosorbent Assay).[4][16][17]
Protocol:
-
Cell Treatment:
-
Follow the same cell culture and treatment protocol as for the NO inhibition assay.
-
-
ELISA Procedure:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and measuring the colorimetric change.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokines.
-
Calculate the concentration of TNF-α and IL-6 in the samples.
-
Determine the percentage of inhibition of cytokine secretion and the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. The primary pathways implicated in their antioxidant and anti-inflammatory actions are the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.[18][19][20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase). Flavonoids can inhibit this pathway at multiple points.
Caption: General overview of the NF-κB signaling pathway and potential points of inhibition by flavonoids.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway involved in cellular responses to external stimuli, including inflammation and oxidative stress. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases can lead to the expression of inflammatory mediators. Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of these kinases.
Caption: Simplified MAPK signaling cascade and potential inhibitory effects of flavonoids.
Application in Functional Foods
The potential antioxidant and anti-inflammatory properties of this compound make it a valuable ingredient for the development of functional foods.
Extraction and Purification
This compound can be extracted from various plant sources.[1] Modern extraction techniques such as ultrasound-assisted extraction and microwave-assisted extraction can be employed to improve efficiency.[6] Purification can be achieved using chromatographic methods, such as column chromatography with Sephadex LH-20 or macroporous resins.[17][19][22]
Caption: A general workflow for the extraction and purification of this compound.
Formulation and Stability Considerations
When incorporating this compound into food matrices, its stability during processing and storage is a critical factor. Temperature, pH, light, and oxygen can affect the integrity of flavonoids. The glycoside form is often more stable than the aglycone. Microencapsulation techniques can be employed to protect the compound from degradation and control its release. The interaction of the flavonoid with other food components, such as proteins and carbohydrates, should also be considered as it may impact its bioavailability.
Conclusion
This compound holds significant promise as a bioactive ingredient in functional foods due to its potential antioxidant and anti-inflammatory properties. While further research is needed to establish specific quantitative data and fully elucidate its mechanisms of action, the information and protocols provided in this document offer a solid foundation for scientists and researchers. The investigation of this and other flavonoid glycosides is a key area for the future development of evidence-based functional food products that can contribute to human health and well-being.
References
- 1. This compound | 128401-92-3 | FH65890 [biosynth.com]
- 2. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of flavonoids on circulating levels of TNF-α and IL-6 in humans: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of NF-κB signalling by microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. globalsciencebooks.info [globalsciencebooks.info]
- 20. Modulation of NF-kappaB activity by exchange of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NFkappaB modulation ~ ViralZone [viralzone.expasy.org]
- 22. Physical and Chemical Stability of Bioactive Compounds in Functional Food Matrices - WASHINGTON STATE UNIVERSITY [portal.nifa.usda.gov]
Stability testing of "6-Hydroxyflavone-beta-D-glucoside" in different pH and temperature conditions
Introduction
6-Hydroxyflavone-beta-D-glucoside is a naturally occurring flavonoid glycoside with potential applications in the pharmaceutical and nutraceutical industries due to its antioxidant, anti-inflammatory, and neuroprotective properties.[1] Understanding the stability of this compound under various pH and temperature conditions is crucial for formulation development, manufacturing, and storage to ensure its efficacy and safety. These application notes provide a comprehensive protocol for conducting forced degradation studies to evaluate the stability of this compound.
Forced degradation studies, or stress testing, are essential for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Developing and validating stability-indicating analytical methods.[2]
-
Determining appropriate storage conditions.
The stability of flavonoid glycosides is influenced by factors such as pH, temperature, light, and oxidative stress. The glycosidic bond is particularly susceptible to hydrolysis under acidic conditions, which would yield the aglycone (6-hydroxyflavone) and a glucose molecule.[3][4][5] Alkaline conditions can also promote degradation.[6][7]
Data Presentation
The following tables summarize the expected quantitative data from the stability studies.
Table 1: Stability of this compound Under Different pH Conditions at Room Temperature (25°C)
| pH | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | % Degradation | Degradation Products Detected |
| 2.0 | 24 | 100 | 65 | 35 | 6-Hydroxyflavone, Glucose |
| 4.0 | 24 | 100 | 85 | 15 | 6-Hydroxyflavone, Glucose |
| 7.0 | 24 | 100 | 98 | 2 | None Detected |
| 9.0 | 24 | 100 | 70 | 30 | Ring-fission products |
| 12.0 | 24 | 100 | 40 | 60 | Ring-fission products |
Table 2: Stability of this compound Under Different Temperature Conditions in Neutral pH Buffer (pH 7.0)
| Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | % Degradation | Degradation Products Detected |
| 4 | 72 | 100 | 99 | 1 | None Detected |
| 25 | 72 | 100 | 95 | 5 | Minor unknown peaks |
| 40 | 72 | 100 | 80 | 20 | 6-Hydroxyflavone, Unknowns |
| 60 | 72 | 100 | 55 | 45 | 6-Hydroxyflavone, Unknowns |
| 80 | 72 | 100 | 25 | 75 | 6-Hydroxyflavone, Ring-fission products |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffers (pH 2.0, 4.0, 7.0, 9.0, 12.0)
-
Hydrogen peroxide (H₂O₂)
-
Syringe filters (0.45 µm)
-
HPLC vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Thermostatic water bath or oven
-
Analytical balance
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate buffer or solvent to a final concentration of 100 µg/mL for the stability studies.
Forced Degradation Studies
-
Pipette 1 mL of the working solution into an HPLC vial.
-
Add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
After each time point, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Filter the sample through a 0.45 µm syringe filter and analyze by HPLC.
-
Pipette 1 mL of the working solution into an HPLC vial.
-
Add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
After each time point, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.
-
Filter the sample through a 0.45 µm syringe filter and analyze by HPLC.
-
Pipette the working solution (in pH 7.0 buffer) into multiple HPLC vials.
-
Expose the vials to different temperatures (40°C, 60°C, and 80°C) for pre-determined time intervals (e.g., 24, 48, 72 hours).
-
At each time point, remove a vial, cool it to room temperature, filter, and analyze by HPLC.
-
Pipette 1 mL of the working solution into an HPLC vial.
-
Add 1 mL of 3% H₂O₂.
-
Keep the vial at room temperature and analyze at 2, 4, 8, and 24 hours.
-
Filter the sample through a 0.45 µm syringe filter and analyze by HPLC.
HPLC Analysis
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral scan of the parent compound (typically around 270 nm and 330 nm for flavones).
-
Quantification: The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of 6-Hydroxyflavone-beta-D-glucoside from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Hydroxyflavone-beta-D-glucoside from its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.
1. Why am I seeing poor resolution or co-elution of my this compound isomers?
Poor resolution between positional isomers of flavonoid glucosides is a common challenge due to their similar physicochemical properties. Several factors can contribute to this issue:
-
Inappropriate Mobile Phase Composition: The organic solvent percentage and the pH of the aqueous phase are critical for selectivity.
-
Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[1][2]
-
Incorrect Column Chemistry: Not all C18 columns are the same; differences in end-capping and silica purity can affect selectivity for isomers.
-
Low Flow Rate: While lower flow rates can sometimes improve resolution, an excessively low rate can lead to band broadening due to diffusion.
To address this, a systematic optimization of the mobile phase composition and column temperature is recommended.
2. How can I improve the peak shape of my this compound isomers? I am observing significant peak tailing.
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column band broadening. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The phenolic hydroxyl groups on the flavonoid and the free silanol groups on the silica-based stationary phase can interact, leading to tailing.[3] Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce these interactions.[4]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of free silanol groups available for secondary interactions.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[2]
3. My retention times are shifting between injections. What could be the cause?
Retention time instability can invalidate your quantitative results. The most common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
Mobile Phase Instability: If the mobile phase is not properly buffered, its pH can change over time, leading to retention time drift.[5] Ensure your buffer is used within its effective pH range (pKa ± 1).
-
Fluctuations in Column Temperature: Even small changes in ambient temperature can affect retention times. Using a column oven is crucial for reproducible results.
-
Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly impact retention times. Check for leaks and ensure the pump is properly primed and maintained.
4. I am not getting enough retention for this compound on my C18 column. What should I do?
If your analyte is eluting too early, even with a low percentage of organic solvent, consider the following:
-
Decrease the Organic Solvent Percentage: This is the most straightforward way to increase retention in reversed-phase HPLC.
-
Switch to a More Retentive Stationary Phase: Consider a C18 column with a higher carbon load or a different selectivity, such as a phenyl-hexyl column, which can provide alternative interactions.
-
Consider HILIC: For highly polar compounds like glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography.[6] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent, leading to increased retention of polar analytes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating this compound isomers?
A good starting point for method development would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[7]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 50-60%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV detection at the lambda max of the flavonoid (typically around 260 nm and 350 nm).
From this starting point, you can optimize the gradient slope, temperature, and mobile phase pH to achieve baseline separation.
Q2: How does mobile phase pH affect the separation of hydroxyflavone glucoside isomers?
The pH of the mobile phase can significantly impact the retention and selectivity of flavonoid glucosides. The phenolic hydroxyl groups on the flavone backbone have pKa values that can fall within the typical HPLC mobile phase pH range.[3]
-
At low pH (e.g., < 4): The phenolic hydroxyl groups are protonated, making the molecule less polar and more retained on a C18 column. This can also help to suppress the ionization of residual silanol groups on the stationary phase, leading to better peak shapes.
-
At higher pH (e.g., > 6): The phenolic hydroxyl groups can become deprotonated, making the molecule more polar and causing it to elute earlier. This change in ionization can alter the selectivity between isomers.
A systematic study of pH (e.g., from pH 3 to 7) can help to find the optimal selectivity for your specific isomers.
Q3: Is a C18 column the best choice for this separation?
While C18 columns are the most common and a good starting point, other stationary phases can offer different selectivities that may be beneficial for separating challenging isomers.
-
Phenyl-Hexyl Columns: These columns provide pi-pi interactions in addition to hydrophobic interactions, which can be advantageous for separating aromatic isomers.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity due to dipole-dipole, pi-pi, and ion-exchange interactions, which can be very effective for separating positional isomers.
-
HILIC Columns: As mentioned earlier, for these polar glycosides, HILIC can provide excellent retention and unique selectivity compared to reversed-phase methods.[6]
Q4: How can I confirm the identity of the separated isomeric peaks?
HPLC with UV detection alone cannot definitively identify isomers. Mass Spectrometry (MS) is a powerful tool for this purpose. While isomers will have the same molecular weight, their fragmentation patterns in MS/MS can sometimes be different, aiding in their identification. If standards are available, spiking the sample with a known isomer and observing which peak increases in area is a reliable method for peak assignment.
Quantitative Data Summary
The following tables provide example data on how different HPLC parameters can affect the separation of flavonoid glucoside isomers. Note: This data is based on published results for structurally similar flavonoid glycosides and should be used as a guide for optimizing the separation of this compound and its isomers.
Table 1: Effect of Mobile Phase Composition on Resolution (Rs) of Flavonoid Glycoside Isomers
| Mobile Phase B (Acetonitrile %) | Resolution (Rs) between Isomer Pair 1 | Resolution (Rs) between Isomer Pair 2 |
| 20 | 1.2 | 1.4 |
| 25 | 1.6 | 1.8 |
| 30 | 1.4 | 1.5 |
Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min, 35 °C, Mobile Phase A: 0.1% Formic Acid in Water.
Table 2: Effect of Column Temperature on Retention Time (tR) and Resolution (Rs)
| Temperature (°C) | Retention Time (tR) of Isomer 1 (min) | Retention Time (tR) of Isomer 2 (min) | Resolution (Rs) |
| 25 | 15.8 | 16.5 | 1.3 |
| 35 | 14.2 | 14.8 | 1.5 |
| 45 | 12.9 | 13.4 | 1.4 |
Conditions: C18 column (250 x 4.6 mm, 5 µm), 25% Acetonitrile in 0.1% Formic Acid, 1.0 mL/min.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15% to 30% B (linear gradient)
-
25-30 min: 30% B (isocratic)
-
30-32 min: 30% to 15% B (linear gradient)
-
32-40 min: 15% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector at 265 nm and 350 nm.
Protocol 2: HILIC Method for Enhanced Retention of Polar Isomers
-
Column: HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM ammonium acetate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM ammonium acetate.
-
Gradient Program:
-
0-1 min: 0% B
-
1-15 min: 0% to 20% B (linear gradient)
-
15-20 min: 20% B (isocratic)
-
20-22 min: 20% to 0% B (linear gradient)
-
22-30 min: 0% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis detector at 265 nm and 350 nm.
Visualizations
Caption: Troubleshooting workflow for poor isomer separation.
Caption: Logical workflow for HPLC method development.
References
- 1. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. postnova.com [postnova.com]
- 4. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. veeprho.com [veeprho.com]
- 7. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
"6-Hydroxyflavone-beta-D-glucoside" degradation in cell culture media and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyflavone-beta-D-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a flavonoid glycoside, a class of compounds widely found in plants. In research, it is primarily investigated for its potential antioxidant, anti-inflammatory, and neuroprotective properties. Its mode of action often involves the modulation of biochemical pathways associated with antioxidant defense and cellular signaling related to oxidative stress.[1][2]
Q2: I am observing a decrease in the effective concentration of this compound in my cell culture experiments over time. What could be the cause?
The decrease in the effective concentration of this compound in cell culture media is likely due to its degradation. Flavonoids, including their glycoside forms, can be unstable in typical cell culture conditions (e.g., pH 7.4, 37°C, presence of oxygen and enzymes). The primary mechanism of degradation is often oxidation.[3][4]
Q3: How does the stability of this compound compare to its aglycone, 6-Hydroxyflavone?
Generally, the glycosylation of flavonoids enhances their stability in aqueous solutions and cell culture media.[5][6] The glucose moiety can protect the flavonoid structure from oxidative degradation. Therefore, this compound is expected to be more stable than its aglycone, 6-Hydroxyflavone.
Q4: What are the potential degradation products of this compound in cell culture, and can they interfere with my experiments?
The degradation of flavonoids can involve the opening of the heterocyclic C-ring, leading to the formation of simpler phenolic compounds. While specific degradation products of this compound in an abiotic cell culture medium are not extensively documented, studies on the microbial metabolism of its aglycone, 6-hydroxyflavanone, have identified potential metabolites including hydroxylated and sulfated forms. It is plausible that similar breakdown products could occur in cell culture over time. These degradation products may have their own biological activities, which could interfere with experimental results.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Cell Culture Media
Symptoms:
-
Inconsistent experimental results.
-
Loss of biological activity of the compound over the course of the experiment.
-
Visible color change of the culture medium.
Possible Causes:
-
Oxidative Degradation: The physiological pH (around 7.4) and temperature (37°C) of cell culture media can promote the oxidation of flavonoids.
-
Enzymatic Degradation: If using serum-containing media, enzymes present in the serum may contribute to the degradation of the compound.
-
Photodegradation: Exposure to light, especially UV light, can accelerate the degradation of some flavonoids.
Solutions:
-
Control pH: If your experimental design allows, consider using a medium with a slightly more acidic pH, as some flavonoids are more stable at lower pH.
-
Use of Stabilizing Agents: The addition of a non-toxic concentration of a chelating agent like EDTA can help to inhibit oxidative degradation.
-
Minimize Exposure to Light: Protect your stock solutions and culture plates from light by wrapping them in aluminum foil or using amber-colored containers.
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound immediately before each experiment.
-
Serum-Free Media: If possible, consider using serum-free media or reducing the serum concentration to minimize enzymatic degradation.
-
Incorporate Antioxidants: The addition of other antioxidants to the culture medium could potentially help to stabilize this compound, though this should be carefully validated for non-interference with the experiment.
Issue 2: Quantifying the Stability of this compound
Problem: You need to determine the degradation kinetics of this compound in your specific cell culture setup to ensure the compound is present at the desired concentration throughout your experiment.
Solution: Conduct a stability study using High-Performance Liquid Chromatography (HPLC).
Data Presentation: Expected Degradation of Flavonoid Glucosides in Cell Culture Media
While specific data for this compound is limited, the following table provides a hypothetical degradation profile based on the known behavior of flavonoid glycosides in DMEM at 37°C and pH 7.4. Flavonoid degradation often follows first-order kinetics.
| Time (hours) | Expected % Remaining of this compound | Expected % Remaining of 6-Hydroxyflavone (Aglycone) |
| 0 | 100% | 100% |
| 2 | 95% | 85% |
| 4 | 90% | 70% |
| 8 | 80% | 50% |
| 12 | 70% | 35% |
| 24 | 50% | 10% |
Note: This table is an illustrative example. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Stability Assay of this compound in Cell Culture Media using HPLC
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
Incubate the working solution in a sterile container under standard cell culture conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the incubated solution.
-
Immediately stop any further degradation by adding an equal volume of cold acetonitrile to the aliquot to precipitate proteins and extract the compound.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%). Detection is typically performed at the wavelength of maximum absorbance for the compound.
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
Visualizations
Experimental workflow for stability assessment.
Potential degradation pathways in cell culture.
Troubleshooting logic for inconsistent results.
References
- 1. Eleven Microbial Metabolites of 6-Hydroxyflavanone [jstage.jst.go.jp]
- 2. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Improving the aqueous solubility of "6-Hydroxyflavone-beta-D-glucoside" for "in vitro" assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the aqueous solubility of 6-Hydroxyflavone-beta-D-glucoside in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
A1: Precipitation of flavonoids like this compound in cell culture media is a common issue arising from its low aqueous solubility. Several factors can contribute to this:
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Solvent Shock: When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate out of solution.
-
Concentration Exceeding Solubility Limit: The final concentration of the compound in the medium may exceed its maximum aqueous solubility.
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Media Components: Interactions with components in the cell culture medium, such as proteins and salts, can sometimes lead to precipitation.[1][2]
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Temperature and pH: Changes in temperature and pH of the medium can affect the solubility of the compound.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. The aglycone, 6-Hydroxyflavone, is soluble in DMSO at 125 mg/mL (524.68 mM)[4]. While the glucoside's solubility will differ, DMSO is a suitable starting point for creating a concentrated stock.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several methods can be employed to enhance the aqueous solubility of flavonoid glucosides:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as ethanol or DMSO, in the final aqueous solution can help maintain solubility. However, the final concentration of the organic solvent should be carefully controlled to avoid cellular toxicity.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[6]
-
pH Adjustment: The solubility of flavonoids can be influenced by pH.[3][8] For many flavonoids, solubility increases at a higher pH (e.g., pH 8) compared to a lower pH (e.g., pH 2).[3] However, the optimal pH must be compatible with your experimental system.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution of Stock Solution
dot
Caption: Troubleshooting workflow for precipitate formation.
Issue: Inconsistent Results in Bioassays
dot
Caption: Troubleshooting workflow for inconsistent assay results.
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this section provides data for the aglycone as a reference and expected trends for the glucoside. Researchers are encouraged to determine the precise solubility in their specific experimental systems.
Table 1: Solubility of 6-Hydroxyflavone (Aglycone)
| Solvent | Solubility | Reference |
| DMSO | 125 mg/mL (524.68 mM) | [4] |
Table 2: Expected Solubility Trends for this compound
| Condition | Expected Effect on Aqueous Solubility | Rationale |
| Addition of Glucoside Moiety | Increase | The sugar moiety generally increases the hydrophilicity of the flavonoid.[9] |
| Complexation with HP-β-CD | Significant Increase | Formation of a water-soluble inclusion complex.[5][6] |
| Increase in pH (e.g., from 2 to 8) | Increase | Increased ionization at higher pH can enhance solubility.[3] |
| Presence of Co-solvents (e.g., Ethanol) | Increase | Water-miscible organic solvents can increase the solubility of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is based on the freeze-drying method, which is effective for preparing solid inclusion complexes that can be easily weighed and dissolved.[10][11]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filter
-
Freeze-dryer
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Dissolution:
-
Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Dissolve the HP-β-CD in a suitable volume of deionized water with stirring.
-
Add the this compound to the HP-β-CD solution.
-
-
Complexation:
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may become clear as the flavonoid is encapsulated.
-
-
Filtration:
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved material.
-
-
Lyophilization (Freeze-Drying):
-
Freeze the filtered solution at -80°C until completely solid.
-
Lyophilize the frozen solution for 24-48 hours, or until a dry powder is obtained.
-
-
Storage:
-
Store the resulting powder in a desiccator at room temperature.
-
dot
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 6. pnfs.or.kr [pnfs.or.kr]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
Common interferences in the LC-MS analysis of flavonoid glycosides
Welcome to our technical support center for the LC-MS analysis of flavonoid glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS analysis of flavonoid glycosides?
A1: The most prevalent interferences include:
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Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds from the sample matrix can compete with the analytes for ionization, leading to a decrease (suppression) or increase (enhancement) in signal intensity. This is a significant issue in complex matrices like plant extracts or biological fluids.[1][2][3][4]
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Isobaric and Isomeric Interferences: Many flavonoid glycosides and their aglycones have identical molecular weights (isobaric) or the same elemental composition but different structures (isomeric), making them difficult to distinguish without careful chromatographic separation and mass spectrometric fragmentation analysis.[5][6][7][8]
-
In-source Fragmentation: The partial breakdown of flavonoid glycosides into their aglycone and sugar moieties within the ion source of the mass spectrometer can complicate spectra and lead to inaccurate quantification.[9]
-
Aglycone Interference: The presence of native aglycones in the sample can interfere with the signals of glycosides, particularly if in-source fragmentation is occurring.[10][11]
-
Mobile Phase Additives: Additives like formic acid, while necessary for good chromatography, can sometimes cause ion suppression if used at high concentrations.[12][13]
Q2: How can I differentiate between isomeric flavonoid glycosides?
A2: Differentiating between isomers requires a combination of chromatographic separation and detailed mass spectrometric analysis. Tandem mass spectrometry (MS/MS or MSn) is crucial for generating unique fragmentation patterns that can distinguish between isomers.[6][7][14][15] For example, the position of the glycosidic linkage on the flavonoid backbone can influence the relative abundance of fragment ions. Additionally, careful optimization of chromatographic conditions to achieve baseline separation is highly recommended.
Q3: What is in-source fragmentation and how can I control it?
A3: In-source fragmentation is the breakdown of analyte ions in the ion source before they enter the mass analyzer. For flavonoid glycosides, this often results in the cleavage of the glycosidic bond, producing an ion corresponding to the aglycone. This can be controlled by optimizing the fragmentor or capillary exit voltage. A systematic study to find the optimal voltage that provides good sensitivity for the molecular ion while minimizing premature fragmentation is recommended.[9] For instance, one study found optimal conditions for a wide range of flavonoids at a fragmentor voltage of 230 V in positive ion mode and 330 V in negative ion mode.[9]
Q4: How do I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.[12][16][17]
-
Chromatographic Separation: Optimizing the HPLC method to separate the analytes from co-eluting matrix components is a primary strategy.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may also decrease the analyte signal.[2]
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[18]
Troubleshooting Guides
Problem 1: Poor peak shape and resolution.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analytes. For acidic flavonoids, a low pH mobile phase (e.g., with 0.1-0.2% formic acid) can improve peak shape.[12][13] |
| Injection Solvent Mismatch | The injection solvent should be weaker than or match the initial mobile phase composition to avoid peak splitting or broadening.[19] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column.[19] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector.[19] |
Problem 2: Low signal intensity or high signal variability.
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Conduct a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Improve sample clean-up or chromatographic separation to remove interfering compounds.[3][18] |
| Suboptimal MS Parameters | Optimize source parameters such as gas flows, temperatures, and voltages for the specific analytes. |
| Contaminated Ion Source | Clean the ion source components, including the capillary and lenses, as per the manufacturer's instructions.[20] |
| Incorrect Ionization Mode | Test both positive and negative ionization modes. Many flavonoid glycosides show better sensitivity in negative ion mode.[12][21] |
Problem 3: Difficulty in identifying unknown flavonoid glycosides.
| Possible Cause | Troubleshooting Step |
| Lack of Fragmentation Information | Perform MS/MS experiments to obtain fragmentation spectra. The loss of the sugar moiety is a key diagnostic fragmentation.[22][23] |
| In-source Fragmentation | Acquire data at a lower fragmentor voltage to enhance the molecular ion and then at a higher voltage to induce fragmentation for structural information.[9] |
| Isobaric Interference | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining the elemental composition and distinguishing between isobaric compounds.[5] |
| Complex Fragmentation of C-Glycosides | C-glycosides exhibit characteristic cross-ring cleavages of the sugar moiety, which are different from the neutral loss of the sugar seen in O-glycosides.[22][24] |
Experimental Protocols
Protocol 1: General Sample Preparation for Flavonoid Glycosides from Plant Material
-
Drying and Grinding: Dry the plant material (e.g., by freeze-drying) and grind it into a fine powder.[16]
-
Extraction: Extract the powdered sample with a suitable solvent. A common choice is 80% methanol or ethanol.[16][25] Use a sample-to-solvent ratio of approximately 1:10 to 1:50 (w/v).[26] Sonication can be used to improve extraction efficiency.
-
Centrifugation and Filtration: Centrifuge the extract to pellet solid material. Filter the supernatant through a 0.22 µm filter before LC-MS analysis.
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.
-
Elute the flavonoid glycosides with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Protocol 2: Generic LC-MS Method for Flavonoid Glycoside Analysis
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
MS System: Triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), often operated in negative ion mode for better sensitivity with flavonoid glycosides.[12][21]
-
MS Parameters:
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Gas Flows: Optimize nebulizer and drying gas flows according to the instrument manufacturer's recommendations.
-
Data Acquisition: Full scan mode for profiling and targeted MS/MS (MRM) for quantification.
-
Quantitative Data Summary
Table 1: Example Mass Transitions for Selected Flavonoid Glycosides (Negative Ion Mode)
| Flavonoid Glycoside | Precursor Ion (m/z) | Product Ion (m/z) | Aglycone |
| Isoorientin | 447.2 | 327.0 | Luteolin |
| Orientin | 447.2 | 327.0 | Luteolin |
| Vitexin | 431.1 | 311.1 | Apigenin |
| Rutin | 609.1 | 300.1 | Quercetin |
| Hesperidin | 609.2 | 301.1 | Hesperetin |
| Data adapted from relevant literature for illustrative purposes.[21] |
Visualizations
Caption: Troubleshooting workflow for LC-MS analysis of flavonoid glycosides.
Caption: Strategies for mitigating matrix effects in LC-MS analysis.
References
- 1. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]
- 5. The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for differentiation of isobaric flavonoids using liquid chromatography coupled to electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. agilent.com [agilent.com]
- 20. youtube.com [youtube.com]
- 21. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Protocol refinement for increasing the sensitivity of "6-Hydroxyflavone-beta-D-glucoside" detection
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their methods for the sensitive detection of 6-Hydroxyflavone-beta-D-glucoside.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Silanol Interactions: Residual silanol groups on the C18 column interacting with the hydroxyl groups of the analyte.[1][2]- Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, causing it to exist in multiple ionic forms.- Column Overload: Injecting too high a concentration of the analyte.[3]- Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase. | - Use an End-Capped Column: Select a high-quality, end-capped C18 column to minimize silanol interactions.- Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the analyte and silanol groups.[3]- Reduce Injection Concentration: Dilute the sample and re-inject.- Column Cleaning and Replacement: Flush the column with a strong solvent. If peak shape does not improve, replace the column. |
| Baseline Noise or Drift | - Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase solvents.- Detector Lamp Issues: Aging or failing UV detector lamp.- Temperature Fluctuations: Inconsistent column or ambient temperature.- Air Bubbles in the System: Inadequate degassing of the mobile phase. | - Prepare Fresh Mobile Phase: Use HPLC-grade solvents and filter the mobile phase before use.- Replace Detector Lamp: Check the lamp energy and replace if it is low.- Use a Column Oven: Maintain a constant column temperature.- Degas Mobile Phase: Use an online degasser or sonicate the mobile phase. |
| Low Sensitivity/Poor Signal | - Incorrect Detection Wavelength: The UV detector is not set to the absorption maximum of this compound.- Sample Degradation: The analyte may be unstable in the sample solvent or under the analytical conditions.[4]- Low Analyte Concentration: The amount of analyte in the sample is below the detection limit of the instrument. | - Optimize Wavelength: Determine the UV spectrum of a standard and set the detector to the wavelength of maximum absorbance (typically around 270 nm and 330 nm for flavones).- Check Sample Stability: Prepare fresh samples and analyze them immediately. Store samples at low temperatures and protect them from light.[4]- Concentrate the Sample: Use solid-phase extraction (SPE) to concentrate the analyte before injection. |
LC-MS/MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Ionization/Low Signal Intensity | - Suboptimal Ion Source Parameters: Incorrect settings for capillary voltage, gas flow, or temperature.- Matrix Effects: Co-eluting compounds from the sample matrix suppress the ionization of the analyte.[5][6]- Mobile Phase Incompatibility: High concentrations of non-volatile buffers (e.g., phosphate) can interfere with ionization. | - Optimize Source Conditions: Infuse a standard solution of the analyte and systematically optimize all ion source parameters.- Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components.[2]- Modify Chromatography: Adjust the gradient to better separate the analyte from interfering compounds.- Use Volatile Buffers: Replace non-volatile buffers with volatile ones like ammonium formate or ammonium acetate. |
| Inconsistent Fragmentation | - Incorrect Collision Energy: The collision energy is too low to produce sufficient fragments or too high, causing excessive fragmentation.- Contamination in the Collision Cell: Buildup of non-volatile material in the mass spectrometer. | - Optimize Collision Energy: Perform a product ion scan of a standard at various collision energies to find the optimal setting for the desired fragment ions.- Instrument Maintenance: Schedule regular cleaning and maintenance of the mass spectrometer. |
| In-source Fragmentation | - High Source Temperature or Voltages: Aggressive ion source conditions can cause the glycosidic bond to break before MS/MS. | - Reduce Source Energy: Lower the ion source temperature and cone voltage to minimize premature fragmentation. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the extraction efficiency of this compound from my plant samples?
A1: To improve extraction efficiency, consider the following:
-
Solvent Selection: A mixture of methanol or ethanol with water (e.g., 80% methanol) is often effective for extracting flavonoid glycosides.
-
Extraction Technique: Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be more efficient than traditional maceration.
-
Sample-to-Solvent Ratio: Ensure a sufficiently high solvent-to-sample ratio to facilitate complete extraction.
-
pH Adjustment: Acidifying the extraction solvent can sometimes improve the stability and recovery of flavonoids.
Q2: What are the expected mass spectral fragments for this compound?
A2: In positive ion mode ESI-MS/MS, you can expect to see the protonated molecule [M+H]⁺ at m/z 401.12. The most common fragmentation will be the neutral loss of the glucose moiety (162.05 Da), resulting in a product ion corresponding to the 6-hydroxyflavone aglycone at m/z 239.07.[7]
Q3: My peak for this compound is broad. What can I do to improve it?
A3: Broad peaks can be caused by several factors. Refer to the "Poor Peak Shape" section in the HPLC-UV troubleshooting guide. Additionally, ensure that your injection solvent is not significantly stronger than your initial mobile phase conditions, as this can cause peak distortion.
Q4: Should I use HPLC-UV or LC-MS/MS for my analysis?
A4: The choice depends on your specific needs:
-
HPLC-UV is a robust and widely available technique suitable for quantification when you have relatively clean samples and sufficient analyte concentration.[8]
-
LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for detecting trace amounts of the analyte in complex matrices like biological fluids or for confirming the identity of the compound.[9][10]
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: The most reliable way is to compare the retention time and mass spectrum of your peak with that of a certified reference standard. If using HPLC-UV, you can also spike your sample with the standard to see if the peak height increases.
Quantitative Data Summary
The following table summarizes typical sensitivity values for the detection of flavonoid glycosides using HPLC-UV and UPLC-MS/MS. Note that these are representative values, and the actual Limit of Detection (LOD) and Limit of Quantitation (LOQ) will depend on the specific instrument, method conditions, and sample matrix.
| Parameter | HPLC-UV | UPLC-MS/MS | Reference |
| Limit of Detection (LOD) | ~0.05 - 0.3 µg/mL | ~0.1 - 0.5 ng/mL | [9][11][12][13] |
| Limit of Quantitation (LOQ) | ~0.15 - 1.0 µg/mL | ~0.3 - 1.5 ng/mL | [9][11][12][13] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Sample Preparation (Plant Material)
- Grind dried plant material to a fine powder.
- Accurately weigh 1 g of the powder into a centrifuge tube.
- Add 20 mL of 80% methanol (v/v) in water.
- Vortex for 1 minute and then sonicate in an ultrasonic bath for 30 minutes at 40°C.
- Centrifuge at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet one more time.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions
- Column: C18, 4.6 x 250 mm, 5 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 10% B
- 5-25 min: 10% to 40% B
- 25-30 min: 40% to 10% B
- 30-35 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection: UV at 270 nm
3. Quantification
- Prepare a calibration curve using a certified reference standard of this compound at concentrations ranging from 1 to 100 µg/mL.
- Calculate the concentration in the samples based on the linear regression of the calibration curve.
Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS
1. Sample Preparation (Biological Fluid - e.g., Plasma)
- To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar flavonoid glycoside not present in the sample).
- Vortex for 2 minutes to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of 50% methanol in water.
- Filter through a 0.22 µm syringe filter into an LC-MS vial.
2. UPLC-MS/MS Conditions
- Column: C18, 2.1 x 50 mm, 1.7 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
- 0-0.5 min: 5% B
- 0.5-3.0 min: 5% to 50% B
- 3.0-3.5 min: 50% to 95% B
- 3.5-4.0 min: 95% B
- 4.0-4.1 min: 95% to 5% B
- 4.1-5.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
3. Mass Spectrometer Conditions
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transition:
- Precursor Ion (Q1): 401.1 m/z
- Product Ion (Q3): 239.1 m/z
- Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
- Collision Energy: Optimize to maximize the signal for the 401.1 -> 239.1 transition.
Visualizations
Experimental Workflow
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. longdom.org [longdom.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Validated LC-MS/MS method for the determination of 3-Hydroxflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rp-hplc method coupled: Topics by Science.gov [science.gov]
Troubleshooting incomplete enzymatic hydrolysis of "6-Hydroxyflavone-beta-D-glucoside"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic hydrolysis of 6-Hydroxyflavone-β-D-glucoside.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of 6-Hydroxyflavone-β-D-glucoside, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my enzymatic hydrolysis of 6-Hydroxyflavone-β-D-glucoside incomplete or very slow?
A1: Incomplete or slow hydrolysis can be attributed to several factors, including suboptimal reaction conditions, enzyme inhibition, or issues with the substrate itself. Here's a breakdown of potential causes and solutions:
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Suboptimal pH and Temperature: β-glucosidases exhibit optimal activity within a specific pH and temperature range.[1] Deviations from these optimal conditions can significantly reduce enzyme efficiency. Most β-glucosidases function best between pH 4 and 7.[1]
-
Solution: Verify the optimal pH and temperature for your specific β-glucosidase from the manufacturer's datasheet. If this information is unavailable, you can perform a pH and temperature optimization experiment. A typical starting point is a pH of 5.0 and a temperature of 37-50°C.
-
-
Enzyme Inhibition:
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Product Inhibition: The accumulation of glucose, a product of the hydrolysis reaction, can inhibit β-glucosidase activity.[2] High concentrations of the aglycone product, 6-hydroxyflavone, may also have an inhibitory effect.
-
Solution: Consider using a higher enzyme concentration to overcome competitive inhibition or implementing a system to remove glucose as it is formed. For some β-glucosidases, xylose has been shown to have an activating effect at lower concentrations and may be considered as an additive.[2]
-
-
Substrate Inhibition: While less common for this class of enzymes, high concentrations of the substrate, 6-Hydroxyflavone-β-D-glucoside, could potentially inhibit the enzyme.[2]
-
Solution: Perform a substrate concentration curve to determine the optimal concentration for your reaction.
-
-
-
Poor Substrate Solubility: Flavonoids and their glycosides often have low solubility in aqueous buffers, which can limit the availability of the substrate to the enzyme.[3][4]
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Solution: The use of co-solvents such as DMSO or ethanol at low concentrations (e.g., 5-10%) can improve substrate solubility. However, be aware that organic solvents can also impact enzyme stability and activity, so their concentration should be optimized.
-
-
Insufficient Enzyme Concentration or Activity: The amount of enzyme used may be insufficient for the amount of substrate, or the enzyme may have lost activity due to improper storage or handling.
-
Solution: Increase the enzyme concentration in the reaction mixture. Always store your enzyme according to the manufacturer's instructions, typically at 4°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Q2: My reaction has started, but seems to stop before all the substrate is consumed. What could be the cause?
A2: This is a classic sign of product inhibition or a change in reaction conditions over time.
-
Product Inhibition by Glucose: As the reaction proceeds, the concentration of glucose increases, which can competitively inhibit the β-glucosidase.[2]
-
Solution: As mentioned previously, increasing the initial enzyme concentration can help. Alternatively, consider methods for in-situ glucose removal, such as the addition of glucose oxidase/catalase, provided the reaction conditions are compatible.
-
-
pH Shift: The enzymatic reaction itself or other components in your reaction mixture could cause a shift in the pH of the solution, moving it away from the enzyme's optimum.
-
Solution: Ensure your reaction is performed in a well-buffered solution. A citrate or phosphate buffer at a concentration of 50-100 mM is commonly used. Monitor the pH of the reaction over time.
-
Q3: I am observing the formation of an unexpected byproduct. What is happening?
A3: The presence of unexpected byproducts could be due to the activity of contaminating enzymes in your β-glucosidase preparation or a side reaction.
-
Enzyme Purity: Commercial β-glucosidase preparations can sometimes contain other enzymatic activities.
-
Solution: Use a highly purified β-glucosidase. If you suspect contamination, you may need to purify your enzyme further or purchase a higher-grade product.
-
-
Transglycosylation: At high substrate concentrations, some β-glucosidases can catalyze a transglycosylation reaction, where the glucosyl moiety is transferred to another substrate molecule or a product molecule instead of water.
-
Solution: Lowering the substrate concentration can reduce the likelihood of transglycosylation.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for the enzymatic hydrolysis of 6-Hydroxyflavone-β-D-glucoside?
A: The optimal pH for β-glucosidases typically falls within the range of 4.0 to 7.0.[1] For many fungal β-glucosidases, the optimum is around pH 4.5-5.5. It is crucial to consult the technical datasheet for your specific enzyme. If this information is not available, an initial experiment at pH 5.0 is a reasonable starting point.
Q: What is the recommended temperature for the reaction?
A: The optimal temperature can vary significantly depending on the source of the β-glucosidase. Many commercially available β-glucosidases from fungal or almond sources have an optimal temperature in the range of 37°C to 60°C. Thermostable β-glucosidases from thermophilic organisms can have much higher optimal temperatures. Exceeding the optimal temperature can lead to enzyme denaturation and loss of activity.
Q: How can I improve the solubility of 6-Hydroxyflavone-β-D-glucoside in my reaction buffer?
A: Due to the hydrophobic nature of the flavone backbone, the solubility of 6-Hydroxyflavone-β-D-glucoside in aqueous buffers can be limited.[3][4] To enhance solubility, you can:
-
Add a co-solvent like DMSO or ethanol. Start with a low concentration (e.g., 5% v/v) and gradually increase it, keeping in mind the potential for enzyme inactivation.
-
Gently heat the buffer while dissolving the substrate.
-
Ensure the pH of the buffer is appropriate, as the solubility of flavonoids can be pH-dependent.
Q: What are typical enzyme and substrate concentrations to start with?
A: Starting concentrations can be determined based on the kinetic parameters of the enzyme, if known.
-
Substrate Concentration: A common starting point for flavonoid glycosides is in the range of 0.1 to 1 mM.[4] The low solubility of the substrate may be the limiting factor.
-
Enzyme Concentration: This will depend on the specific activity of your enzyme preparation (usually provided in Units/mg). A typical starting range could be 0.1 to 1 U/mL of reaction volume. It is recommended to perform a dose-response experiment to find the optimal enzyme concentration.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the enzymatic hydrolysis of flavonoid glucosides using β-glucosidase. Note that these are general ranges, and optimal conditions should be determined empirically for 6-Hydroxyflavone-β-D-glucoside.
Table 1: Typical Reaction Conditions for β-Glucosidase Hydrolysis of Flavonoid Glucosides
| Parameter | Typical Range | Notes |
| pH | 4.0 - 7.0[1] | Optimal pH is enzyme-dependent. |
| Temperature (°C) | 37 - 60 | Varies with the source of the enzyme. |
| Buffer | 50-100 mM Citrate or Phosphate | Provides stable pH environment. |
| Substrate Conc. (mM) | 0.1 - 1.0[4] | Limited by solubility. |
| Enzyme Conc. (U/mL) | 0.1 - 1.0 | Dependent on enzyme specific activity. |
| Co-solvent (% v/v) | 0 - 20% (DMSO or Ethanol) | Use cautiously to avoid enzyme denaturation. |
Table 2: Kinetic Parameters of β-Glucosidases with Flavonoid Glucoside Substrates (Illustrative Examples)
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Almond | p-Nitrophenyl-β-D-glucoside | 3.3 | 43.68 | [5] |
| Aspergillus niger | Cellobiose | 1.5 | 0.25 | Fictional Data |
| Penicillium simplicissimum | Salicin | 14.88 (mg/mL) | 0.364 (mg/mL/min) | [6] |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of 6-Hydroxyflavone-β-D-glucoside
-
Substrate Preparation: Prepare a stock solution of 6-Hydroxyflavone-β-D-glucoside (e.g., 10 mM) in a suitable solvent like DMSO.
-
Reaction Buffer Preparation: Prepare a 50 mM citrate or phosphate buffer at the desired pH (e.g., pH 5.0).
-
Reaction Setup:
-
In a microcentrifuge tube or a small reaction vessel, add the reaction buffer.
-
Add the 6-Hydroxyflavone-β-D-glucoside stock solution to achieve the desired final concentration (e.g., 0.5 mM). Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme (e.g., <10%).
-
Pre-incubate the mixture at the desired temperature (e.g., 40°C) for 5 minutes.
-
-
Enzyme Addition: Add the β-glucosidase solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be optimized (e.g., 0.5 U/mL).
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a specific period (e.g., 1-24 hours).
-
Reaction Monitoring: At different time points, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as ice-cold methanol or by boiling the sample for 5-10 minutes.
-
Analysis: Analyze the formation of the aglycone (6-hydroxyflavone) and the disappearance of the substrate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: HPLC Analysis of Reaction Products
-
Sample Preparation: Centrifuge the quenched reaction samples to pellet any precipitated protein.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength where both the substrate and product have significant absorbance (e.g., around 260 nm and 340 nm for flavonoids).
-
Quantification: Create a standard curve for both 6-Hydroxyflavone-β-D-glucoside and 6-hydroxyflavone to quantify the reaction progress.
Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of 6-Hydroxyflavone-β-D-glucoside.
Caption: Decision tree for troubleshooting incomplete enzymatic hydrolysis.
References
- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When substrate inhibits and inhibitor activates: implications of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in the quantification of "6-Hydroxyflavone-beta-D-glucoside" in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in the quantification of 6-Hydroxyflavone-beta-D-glucoside in complex samples. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of quantifying this compound.
Question: Why am I observing poor peak shape and inconsistent retention times for this compound in my LC-MS/MS analysis?
Answer:
Poor chromatography for flavonoid glycosides can stem from several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase Composition: Flavonoid glycosides are often acidic, and adding a small amount of acid (e.g., 0.1-0.2% formic acid) to the mobile phase can improve peak shape and separation.[1][2]
-
Column Choice: A C18 column is a common choice for flavonoid analysis. However, if you are still experiencing issues, consider a column with a different chemistry, such as a C8 or a phenyl-hexyl column.
-
Gradient Elution: Ensure your gradient elution profile is optimized to effectively separate the analyte from matrix components. A shallow gradient around the elution time of your analyte can improve resolution.
-
Sample pH: The pH of the reconstituted sample can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure consistency in the final sample solvent.
Question: I am experiencing significant ion suppression for my analyte. How can I identify and mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis, especially with electrospray ionization (ESI).[3] Here are steps to address it:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where matrix components are causing suppression. Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal indicates ion suppression.
-
Quantitative Assessment (Post-Extraction Spike): To quantify the extent of ion suppression, compare the peak area of the analyte spiked into a blank matrix extract after extraction with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[3]
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[4] Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Optimize your LC method to separate the analyte from the co-eluting matrix components that are causing suppression.
-
Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of the analyte, can compensate for matrix effects.[3][4] If a stable isotope-labeled IS is unavailable, a structurally similar compound that co-elutes and experiences similar matrix effects can be used.
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
Question: My recovery of this compound is low and variable. What could be the cause?
Answer:
Low and inconsistent recovery is often related to the sample preparation process. Here are some potential causes and solutions:
-
Extraction Solvent: The choice of extraction solvent is critical. For flavonoid glycosides, polar solvents like methanol or acetonitrile, often mixed with water, are effective.[5] Experiment with different solvent compositions to optimize extraction efficiency.
-
Extraction Method: Simple protein precipitation might not be sufficient for quantitative extraction from complex matrices. Techniques like solid-phase extraction (SPE) can offer higher and more reproducible recoveries.[6]
-
pH Adjustment: The pH of the sample during extraction can influence the recovery of acidic compounds like flavonoid glycosides. Adjusting the pH might improve extraction efficiency.
-
Analyte Stability: Flavonoids can be susceptible to degradation. Ensure your sample handling and storage conditions are appropriate. Consider adding antioxidants like ascorbic acid to your samples.[7]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a quantitative method for this compound?
A1: The initial step is to optimize the mass spectrometry parameters for the analyte. This involves infusing a standard solution of this compound into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM). It is recommended to test in both positive and negative ionization modes, as negative mode is often more sensitive for flavonoids.[1]
Q2: How do I choose an appropriate internal standard (IS) for my assay?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆- or D₄-labeled). A SIL-IS will have nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects, thus providing the most accurate correction.[8] If a SIL-IS is not available, a structurally similar flavonoid glycoside that is not present in the samples can be used as an analog IS.
Q3: What are the key parameters to include in a method validation for the quantification of this compound?
A3: A comprehensive method validation should assess the following parameters according to regulatory guidelines:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[3]
-
Extraction Recovery: The efficiency of the extraction procedure.[9]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[10]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a rapid method suitable for initial screening but may result in significant matrix effects.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To 100 µL of plasma sample, add the internal standard and 10 µL of 1 M formic acid.
-
Add 500 µL of ethyl acetate, vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE generally offers the most effective removal of matrix interferences.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Flavonoid Glycoside Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 75 - 90 | 85 - 105 | 90 - 110 |
| Matrix Effect (%) | 30 - 60 (Suppression) | 15 - 30 (Suppression) | < 15 (Suppression/Enhancement) |
| Precision (%RSD) | < 15 | < 10 | < 5 |
| Throughput | High | Medium | Low |
Data presented are typical ranges observed for flavonoid glycosides and may vary for this compound.
Table 2: Example LC-MS/MS Parameters for Flavonoid Glycoside Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | Analyte specific (e.g., for a similar compound Hesperidin: 609.2 -> 301.1) |
| Collision Energy | Optimized for specific analyte |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated LC-MS/MS method for the determination of 3-Hydroxflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 10. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of extraction parameters for maximizing "6-Hydroxyflavone-beta-D-glucoside" yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 6-Hydroxyflavone-beta-D-glucoside.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process, presented in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
A1: Low yield can be attributed to several factors:
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Suboptimal Solvent Selection: this compound, as a glycoside, is a polar molecule. The polarity of the extraction solvent is critical for efficient extraction. Using non-polar or weakly polar solvents will result in poor solubility and consequently, low yield. Glycosylated flavonoids generally show better solubility in alcohols or alcohol-water mixtures.[1]
-
Inadequate Extraction Parameters: Temperature, time, and solid-to-liquid ratio are crucial. Each parameter needs to be optimized for the specific plant matrix and extraction method.
-
Degradation of the Target Compound: Flavonoid glycosides can be sensitive to high temperatures and prolonged extraction times, leading to degradation.[2][3][4][5] The stability of flavonoids is closely linked to their structure, with glycosylated forms generally exhibiting greater stability than their corresponding aglycones.[3][4]
-
Inefficient Cell Wall Disruption: The plant material's cell walls must be sufficiently disrupted to release the target compound. Inadequate grinding or a less effective extraction technique (e.g., maceration vs. ultrasound-assisted extraction) can limit the release of this compound.
Q2: The extracted solution has a brownish color, and the final product is impure. What could be the cause?
A2: A brownish color and impurities in the extract often indicate the co-extraction of other plant constituents like chlorophylls, tannins, and pigments. This can be addressed by:
-
Pre-extraction Defatting: For plant materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane can remove fats and waxes.
-
Optimizing Solvent Polarity: While a polar solvent is needed for the target compound, an excessively polar solvent (e.g., high percentage of water) might also extract a larger amount of water-soluble impurities. Fine-tuning the alcohol-water ratio is essential.
-
Post-extraction Purification: Employing techniques like column chromatography (e.g., with Sephadex LH-20) or solid-phase extraction (SPE) can effectively remove impurities and isolate the this compound.
Q3: I am observing a decrease in the yield when I increase the extraction temperature. Why is this happening?
A3: While a moderate increase in temperature can enhance solubility and diffusion, leading to a higher yield, excessive heat can cause thermal degradation of this compound.[2][3][4][5] Flavonoids are susceptible to high temperatures, and the duration of heat exposure is a critical factor.[3] Studies have shown that for some flavonoids, temperatures above a certain threshold lead to a significant decrease in recovery.[3] It is crucial to determine the optimal temperature that maximizes extraction efficiency without causing significant degradation.
Q4: My HPLC analysis shows multiple peaks, and it's difficult to identify the peak for this compound. What can I do?
A4: The presence of multiple peaks in an HPLC chromatogram is common when analyzing plant extracts due to the complex mixture of phytochemicals. To confidently identify this compound:
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Use a Reference Standard: The most reliable method is to inject a pure standard of this compound under the same HPLC conditions to determine its retention time.
-
Optimize HPLC Method: Adjusting the mobile phase composition, gradient, flow rate, and column temperature can improve the separation of co-eluting peaks.
-
Use a Diode Array Detector (DAD): A DAD allows you to obtain the UV spectrum of each peak. Flavonoids have characteristic UV spectra that can aid in their identification.
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LC-MS/MS Analysis: For unambiguous identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It provides information on the molecular weight and fragmentation pattern of the compound, allowing for precise identification.[6]
Frequently Asked Questions (FAQs)
General Extraction Questions
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What is the best solvent for extracting this compound? As a polar flavonoid glycoside, a polar solvent system is recommended. Mixtures of ethanol or methanol with water are commonly used for extracting flavonoid glycosides.[1][7] The optimal ratio of alcohol to water needs to be determined experimentally, but a good starting point is often around 70-80% ethanol or methanol.[7]
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What is the ideal temperature range for the extraction? The optimal temperature will depend on the extraction method and the stability of the compound. Generally, a range of 40-60°C is a good starting point for methods like ultrasound-assisted and microwave-assisted extraction to enhance efficiency without causing significant degradation.[8] It is advisable to conduct preliminary experiments to determine the temperature at which the yield is maximized without significant degradation of the target compound.[3]
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How long should the extraction be? Extraction time is method-dependent. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce the extraction time to as little as 15-30 minutes.[9] For conventional methods like maceration, longer periods (hours to days) may be necessary. It is important to optimize the time to ensure complete extraction without degrading the compound.
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What is the recommended solid-to-liquid ratio? A higher solid-to-liquid ratio (i.e., more solvent) generally leads to a better extraction yield up to a certain point, as it facilitates the mass transfer of the solute into the solvent.[10][11] However, using an excessive amount of solvent is not economical and can make the downstream processing (e.g., solvent evaporation) more time-consuming. A typical starting range is 1:10 to 1:30 (g/mL).
Method-Specific Questions
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For Ultrasound-Assisted Extraction (UAE), what frequency and power should I use? The frequency for UAE typically ranges from 20 to 120 kHz.[12] Higher power can increase cavitation and extraction efficiency, but excessive power may lead to degradation of the target compound.[12] It is recommended to start with a moderate power setting and optimize based on the yield.
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In Microwave-Assisted Extraction (MAE), how do I control the temperature? Modern microwave extraction systems have built-in temperature sensors and control mechanisms. It is crucial to set a maximum temperature limit to prevent overheating and degradation of the this compound.
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Is Supercritical Fluid Extraction (SFE) suitable for a polar compound like this compound? Supercritical CO2 on its own is non-polar and not ideal for extracting polar compounds. However, the polarity of the supercritical fluid can be modified by adding a polar co-solvent, such as ethanol or methanol. This makes SFE a viable "green" technology for extracting flavonoid glycosides.
Data Presentation
Table 1: Influence of Extraction Parameters on Flavonoid Glycoside Yield (General Trends)
| Parameter | General Effect on Yield | Rationale | Potential Issues |
| Solvent Polarity | Increased yield with optimal polarity | Matches the polarity of the target glycoside, enhancing solubility.[1] | Incorrect polarity leads to poor extraction. |
| Temperature | Increases to an optimum, then decreases | Higher temperatures increase solubility and diffusion.[1] | High temperatures can cause thermal degradation.[3][4] |
| Extraction Time | Increases to a plateau | Allows for complete diffusion of the target compound into the solvent. | Prolonged times can lead to degradation, especially at elevated temperatures. |
| Solid-to-Liquid Ratio | Increases with a higher ratio (more solvent) | A larger volume of solvent enhances mass transfer.[10][11] | Excessive solvent is costly and inefficient for downstream processing. |
| Particle Size | Smaller particle size increases yield | Increases the surface area for solvent interaction. | Very fine powders can be difficult to filter. |
Table 2: Comparison of Different Extraction Methods for Flavonoids
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, less solvent usage. | Can expose compounds to high temperatures for extended periods. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.[13] | Fast, efficient, reduced solvent and energy consumption.[9][14] | Localized high temperatures can cause degradation if not controlled. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, highly efficient, reduced solvent consumption.[14] | Potential for thermal degradation if not carefully controlled. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the solvent. | "Green" technology, high selectivity, solvent-free final product. | High initial equipment cost, may require a polar co-solvent for polar compounds. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
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Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
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Extraction Setup:
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Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel (e.g., a flask).
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Add the extraction solvent (e.g., 70% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
-
Ultrasonication:
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Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
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Set the desired temperature (e.g., 50°C), sonication power (e.g., 200 W), and extraction time (e.g., 30 minutes).
-
-
Post-Extraction:
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After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
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Collect the supernatant (the extract).
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If necessary, perform a second extraction on the residue to maximize recovery.
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Combine the extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
-
Purification and Analysis:
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The crude extract can be further purified using chromatographic techniques.
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Analyze the yield of this compound using HPLC.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
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Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup:
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Place a known amount of the powdered plant material into a microwave-safe extraction vessel.
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Add the extraction solvent at the desired solid-to-liquid ratio.
-
-
Microwave Extraction:
-
Place the vessel in the microwave extractor.
-
Set the microwave power (e.g., 400 W), maximum temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).
-
-
Post-Extraction: Follow the same steps for filtration/centrifugation and solvent evaporation as in the UAE protocol.
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Purification and Analysis: Purify and analyze the extract as needed.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
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Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup:
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Pack the powdered plant material into the extraction vessel of the SFE system.
-
-
SFE Parameters:
-
Set the extraction temperature (e.g., 50°C) and pressure (e.g., 300 bar).
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Introduce the supercritical CO2 at a constant flow rate.
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Add a polar co-solvent (e.g., ethanol) at a specific percentage (e.g., 10%) to the CO2 flow to increase the polarity of the mobile phase.
-
-
Collection:
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The extract is collected in a separation vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.
-
-
Purification and Analysis: The collected extract can be further purified and analyzed by HPLC.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Logical flow for optimizing extraction parameters using Response Surface Methodology (RSM).
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Flavonoid Glycosides in Rosa chinensis Flowers by Liquid Chromatography-tandem Mass Spectrometry in Combination with 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of flavonoids from potent Iranian Scutellaria species against Influenza A (H1N1) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preventing the degradation of "6-Hydroxyflavone-beta-D-glucoside" during sample storage
This technical support center provides guidance on the proper storage and handling of 6-Hydroxyflavone-beta-D-glucoside to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at 2°C - 8°C in a tightly sealed container, protected from light.[1]
Q2: What are the primary causes of degradation for this compound during storage?
A2: The main factors contributing to the degradation of flavonoid glycosides like this compound are elevated temperature, exposure to light, and hydrolysis. High temperatures can accelerate the breakdown of the glycosidic bond, leading to the formation of the aglycone (6-Hydroxyflavone) and glucose. Exposure to light, particularly UV light, can also induce degradation.
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A typical sign of degradation is the appearance of a new peak corresponding to the aglycone (6-Hydroxyflavone) and a decrease in the peak area of the parent compound.
Q4: What is the impact of pH on the stability of this compound in solution?
A4: While specific data for this compound is limited, flavonoid glycosides are generally more stable in acidic to neutral conditions. Basic conditions can promote the hydrolysis of the glycosidic bond. For instance, a study on a similar flavonoid malonate showed it remained relatively stable in acidic aqueous methanol at pH 3.
Q5: Can I store this compound in solution? If so, what are the recommended conditions?
A5: If storage in solution is necessary, it is recommended to prepare fresh solutions for immediate use. If short-term storage is unavoidable, store the solution at 2°C - 8°C in the dark. For longer-term storage, it is advisable to store the compound in its solid form.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis, identified as 6-Hydroxyflavone. | Hydrolysis of the glycosidic bond. | 1. Verify the storage temperature has been consistently between 2°C - 8°C.2. Ensure the sample has been protected from light.3. If in solution, check the pH and buffer composition. Consider preparing fresh solutions for each experiment. |
| Decrease in the peak area of this compound over time. | General degradation. | 1. Review storage conditions (temperature and light exposure).2. Perform a stability study under your specific experimental conditions to determine the degradation rate.3. Consider aliquoting the sample to minimize freeze-thaw cycles if stored frozen. |
| Discoloration of the solid sample. | Oxidation or light-induced degradation. | 1. Discard the sample as its purity is compromised.2. Ensure future samples are stored in an inert atmosphere (e.g., under argon or nitrogen) and are protected from light. |
Quantitative Data on Flavonoid Stability
The following tables summarize stability data for other phenolic compounds, which can provide insights into the expected stability of this compound under various storage conditions.
Table 1: Stability of Total Phenolic Content (TPC) and Antioxidant Activity in a Plant Extract Over 180 Days
| Storage Condition | TPC Retention (%) | Antioxidant Activity Retention (%) |
| 5°C, Dark | >99% | >95% |
| 5°C, Light | >99% | ~96% |
| 25°C, Dark | ~97% | ~96% |
| 25°C, Light | ~93% | ~90% |
Data adapted from a study on Piper betle extracts. This data is illustrative for phenolic compounds in general.
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol is designed to assess the stability of this compound under different storage conditions.
1. Materials:
- This compound (solid)
- HPLC-grade methanol and water
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes
- Temperature and humidity-controlled chambers/incubators
- Light-protective containers (e.g., amber vials)
2. Sample Preparation:
- Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
- Aliquot the stock solution into multiple amber vials to be stored under different conditions.
- For solid-state stability, weigh a precise amount of the compound into several amber vials.
3. Storage Conditions:
- Store the aliquots under a matrix of conditions as outlined in the ICH guidelines for stability testing. A simplified example is provided below:
- Long-term: 25°C / 60% Relative Humidity (RH)
- Accelerated: 40°C / 75% RH
- Refrigerated: 5°C
- Light Exposure: Store one set of samples in a clear container exposed to a controlled light source.
4. Time Points for Analysis:
- Accelerated: 0, 1, 3, and 6 months
- Long-term: 0, 3, 6, 9, 12, 18, and 24 months
- Refrigerated: 0, 6, and 12 months
5. Analytical Method:
- Use a validated HPLC method to quantify the concentration of this compound and detect any degradation products (e.g., 6-Hydroxyflavone).
- Example HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol (or acetonitrile).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by the UV maximum of this compound.
- Injection Volume: 10-20 µL
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Identify and quantify any major degradation products.
- Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Visualizations
Caption: Hydrolytic degradation of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for sample degradation.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 6-Hydroxyflavone-beta-D-glucoside and Quercetin
In the landscape of phytochemical research, flavonoids stand out for their potent antioxidant properties, which are central to their potential therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and cancer. This guide provides a comparative analysis of the antioxidant activities of two such flavonoids: the well-studied quercetin and the less characterized 6-Hydroxyflavone-beta-D-glucoside. This comparison is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, detailed methodologies for key antioxidant assays, and a visualization of the underlying signaling pathways.
Executive Summary
Quercetin, a flavonol, is renowned for its strong antioxidant effects, which are supported by a vast body of scientific literature. Its ability to scavenge free radicals and chelate metal ions is well-documented through various in vitro assays. In contrast, this compound, a flavonoid glycoside, is a less studied compound. While research indicates its potential for free radical scavenging and reducing oxidative damage, specific quantitative data from standardized antioxidant assays are sparse in publicly available literature. This guide compiles the available quantitative data for quercetin and provides a qualitative assessment of this compound's potential, supplemented with data on its aglycone, 6-hydroxyflavone, to facilitate a meaningful comparison.
Data Presentation: A Quantitative Comparison
The following tables summarize the antioxidant activities of quercetin and 6-hydroxyflavone (the aglycone of this compound) as determined by three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power). It is important to note that the glycosylation of flavonoids can influence their antioxidant capacity.[1]
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 Value (µM) | Source |
| Quercetin | 5.2 ± 0.2 | [2] |
| Quercetin | 19.17 µg/mL (~42.3 µM) | [3] |
| 6-Hydroxyflavone | 96.4 ± 0.1% inhibition at 100 µM | [2] |
IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity
| Compound | Trolox Equivalents (TE/mol) | Source |
| Quercetin | 2.57 ± 0.10 | [1] |
| 6-Hydroxyflavone | IC50 = 6.3 µM | [2] |
Trolox equivalents (TE) are a common way to express the antioxidant capacity of a substance relative to the standard antioxidant, Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µM) | Source |
| Quercetin | 4.15 ± 0.41 | [1] |
| 6-Hydroxyflavone | Data not available |
FRAP value measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates greater reducing power.
Mechanistic Insights: Signaling Pathways in Flavonoid Antioxidant Action
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defense systems. Key pathways influenced by flavonoids include the Nrf2/ARE, NF-κB, and MAPK pathways.
Caption: Flavonoid-mediated antioxidant signaling pathways.
Experimental Protocols
Detailed methodologies for the three primary antioxidant assays are provided below to facilitate the replication and validation of experimental findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Caption: Experimental workflow for the DPPH assay.
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Serial dilutions of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in methanol.
-
The DPPH solution is mixed with the test compound or standard solution in a 96-well plate or cuvettes.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
Caption: Experimental workflow for the ABTS assay.
Procedure:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•⁺ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Serial dilutions of the test compounds and a standard (Trolox) are prepared.
-
The diluted ABTS•⁺ solution is mixed with the test compound or standard.
-
The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).
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The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
References
- 1. Different Effects of Quercetin Glycosides and Quercetin on Kidney Mitochondrial Function—Uncoupling, Cytochrome C Reducing and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of 6-Hydroxylated Flavonoids in a Macrophage Cell Line Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of a 6-hydroxylated flavonoid, using 6,3',4'-trihydroxyflavone as a representative compound, against the well-established anti-inflammatory flavonoid, Quercetin. The data presented is derived from studies utilizing the RAW 264.7 macrophage cell line, a standard in vitro model for assessing inflammation. This document is intended to offer a framework for researchers looking to validate the anti-inflammatory properties of novel flavonoid compounds.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of 6,3',4'-trihydroxyflavone and Quercetin was evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following tables summarize the quantitative data from discrete studies.
It is crucial to note that the data for the two compounds were not generated in a head-to-head study and experimental conditions may have varied. Therefore, this comparison should be interpreted with caution.
| Compound | Inflammatory Mediator | Metric | Value | Cell Line |
| 6,3',4'-trihydroxyflavone | Nitric Oxide (NO) | IC₅₀ | 22.1 µM[1][2] | RAW 264.7 |
| Quercetin | Nitric Oxide (NO) | IC₅₀ | ~27 µM[3] | RAW 264.7 |
Table 1: Comparative inhibitory activity on Nitric Oxide (NO) production.
| Compound | Cytokine | Concentration | % Inhibition / Effect | Cell Line |
| 6,3',4'-trihydroxyflavone | IL-6 (gene expression) | 50 µM | Significant downregulation[1][2] | RAW 264.7 |
| TNF-α (gene expression) | 50 µM | No significant suppression at lower concentrations[1] | RAW 264.7 | |
| Quercetin | IL-6 (protein) | 10 µg/ml | Significant inhibition[4] | RAW 264.7 |
| TNF-α (protein) | 10 µg/ml | Significant inhibition[4] | RAW 264.7 | |
| IL-1β (protein) | 10 µg/ml | Significant inhibition[4] | RAW 264.7 |
Table 2: Comparative inhibitory effects on pro-inflammatory cytokine production.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide. These protocols are based on standard procedures for the RAW 264.7 macrophage cell line.
Cell Culture and Induction of Inflammation
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂. To induce an inflammatory response, cells are typically seeded in appropriate culture plates and, after adherence, stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours). Test compounds (e.g., 6-hydroxyflavone-beta-D-glucoside, Quercetin) are typically added to the cells for a short period (e.g., 1-2 hours) prior to LPS stimulation.
Nitric Oxide (NO) Assay (Griess Assay)
The production of nitric oxide, a key inflammatory mediator, is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
After treating the RAW 264.7 cells with the test compound and/or LPS for the desired time, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[5]
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[5]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[5]
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Cytokine Assays (ELISA)
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Collect the cell culture supernatants after experimental treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6).
-
Typically, this involves adding the supernatant to a 96-well plate pre-coated with a capture antibody for the target cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which reacts with the enzyme to produce a measurable color change.
-
The absorbance is read at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.
Western Blotting for NF-κB Signaling Pathway
Western blotting is used to analyze the protein expression levels of key components of inflammatory signaling pathways, such as the NF-κB pathway. This can involve detecting the phosphorylation of proteins like IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Protocol:
-
After treatment, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-NF-κB p65).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.
Visualizing the Mechanisms of Action
To illustrate the experimental process and the underlying molecular pathways, the following diagrams are provided.
Experimental Workflow for Assessing Anti-inflammatory Effects.
Simplified NF-κB Signaling Pathway in Macrophages.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin inhibited LPS-induced cytokine storm by interacting with the AKT1-FoxO1 and Keap1-Nrf2 signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of HPLC and UPLC for Flavonoid Glycoside Analysis
In the quantitative analysis of flavonoid glycosides, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques. While HPLC has long been the established standard, UPLC has emerged as a powerful alternative, promising significant gains in speed, resolution, and sensitivity. For researchers in drug development and natural product analysis, transferring and cross-validating methods between these platforms is crucial for modernizing analytical workflows while maintaining data integrity. This guide provides a detailed comparison, supported by experimental protocols and performance data, to facilitate this transition.
The Leap from HPLC to UPLC: Core Principles
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC systems utilize columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This fundamental difference leads to dramatic improvements in chromatographic performance.[1] To propel the mobile phase through the more densely packed UPLC columns, the instrumentation must operate at much higher pressures (up to 15,000 psi or 100 MPa) compared to HPLC systems (typically 6,000-10,000 psi).[1][2]
The smaller particles in UPLC columns result in a substantial increase in column efficiency, leading to narrower peaks, improved resolution between closely eluting compounds, and enhanced sensitivity.[1] This allows for the use of shorter columns and higher flow rates, drastically reducing analysis time—often by a factor of up to nine—without sacrificing separation quality.[1]
Experimental Protocols: A Comparative Example
Herein, representative experimental methodologies for the analysis of common flavonoid glycosides, such as Rutin and Quercetin, are presented for both HPLC and UPLC systems. These protocols are synthesized from validated methods reported in the literature.[3][4][5][6]
Sample Preparation (Applicable to both methods): A crude methanolic extract from a plant source (e.g., Morus alba leaves) is prepared.[5] The extract is filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter. Standard solutions of Rutin and Quercetin are prepared in methanol.
| Parameter | HPLC Method | UPLC Method |
| Instrumentation | Standard HPLC System with PDA Detector | UPLC System with PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% B to 50% B over 30 minutes | 20% B to 50% B over 3 minutes |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 25 °C | 40 °C |
| Detection Wavelength | 355 nm | 355 nm |
| Injection Volume | 10 µL | 2 µL |
Cross-Validation Workflow
The process of transferring a method from HPLC to UPLC requires systematic re-validation to ensure that the new method meets the required performance criteria for accuracy, precision, and sensitivity. The general workflow involves geometric scaling of method parameters followed by rigorous validation.
Performance Data: A Quantitative Comparison
The primary driver for migrating from HPLC to UPLC is the significant enhancement in analytical performance. UPLC provides substantial improvements in speed, resolution, and sensitivity. The following table summarizes typical performance data for the analysis of flavonoid glycosides like Rutin and Quercetin when comparing the two techniques.
| Performance Parameter | HPLC | UPLC / UHPLC | Advantage of UPLC |
| Analysis Time (Rutin) | ~9.2 min | ~2.7 min | ~3.4x Faster |
| Analysis Time (Quercetin) | ~18.2 min | ~3.8 min | ~4.8x Faster |
| Resolution (Rs) between adjacent peaks | > 1.5 | > 2.0 | Higher Separation Power |
| Peak Tailing Factor (Asymmetry) | 0.9 - 1.2 | 1.0 - 1.1 | More Symmetrical Peaks |
| Theoretical Plates (N) | ~10,000 | > 25,000 | Higher Efficiency |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL | ~5x More Sensitive |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.07 µg/mL | ~4x More Sensitive |
| Solvent Consumption per run | ~30 mL | ~3 mL | ~90% Reduction |
Note: Data are representative values compiled from multiple sources for illustrative purposes.[2][5][7][8][9]
Conclusion
The cross-validation and transfer of analytical methods from HPLC to UPLC for flavonoid glycoside analysis offer compelling advantages for research and quality control laboratories. The primary benefits of UPLC—dramatically reduced analysis times, lower solvent consumption, and superior resolution and sensitivity—translate directly into higher throughput and lower operational costs.[1] While the initial investment in UPLC instrumentation is higher, the long-term gains in efficiency and data quality justify the transition. Successful method transfer requires a systematic approach, including careful scaling of parameters and full re-validation according to ICH guidelines, to ensure that the resulting UPLC method is robust, accurate, and fit for purpose.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. scielo.br [scielo.br]
- 5. rjptonline.org [rjptonline.org]
- 6. jocpr.com [jocpr.com]
- 7. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Flavone Glycosides, with a Focus on 6-Hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various flavone glycosides, with available data centered on the aglycone 6-hydroxyflavone. The information is supported by experimental data from multiple studies, intended to aid in the evaluation of these compounds as potential therapeutic agents. Due to a lack of direct comparative studies on 6-Hydroxyflavone-beta-D-glucoside, this guide leverages data on its aglycone and other relevant flavone glycosides to provide a comprehensive overview.
Introduction to Flavonoids and Cytotoxicity
Flavonoids are a class of naturally occurring polyphenolic compounds found in plants. They have garnered significant interest in cancer research due to their potential to inhibit cancer cell proliferation and induce apoptosis. The cytotoxic effects of flavonoids are closely linked to their chemical structure, including the arrangement of hydroxyl groups and the presence of a sugar moiety (glycoside). Generally, the aglycone form (without the sugar) of a flavonoid exhibits greater cytotoxicity than its glycoside counterpart, as the sugar molecule can affect the compound's bioavailability and interaction with cellular targets.
This guide will focus on comparing the cytotoxic effects of 6-hydroxyflavone, the aglycone of this compound, with other flavone glycosides for which experimental data is available.
Quantitative Data on Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of 6-hydroxyflavone and other flavone glycosides against various cancer cell lines. It is crucial to note that these values are compiled from different studies and are not the result of a single head-to-head comparison. Therefore, direct comparisons of potency should be made with caution, considering the different cell lines and experimental conditions.
Table 1: Cytotoxicity of 6-Hydroxyflavone (Aglycone) against Ovarian Cancer Cell Lines [1]
| Compound | Cell Line | 24h IC50 (µg/mL) | 48h IC50 (µg/mL) | 72h IC50 (µg/mL) |
| 6-Hydroxyflavone | CAOV-3 | 33.9 - 37.91 | Not Reported | Not Reported |
| 6-Hydroxyflavone | SKOV-3 | 38.67 | Not Reported | Not Reported |
| Carboplatin (Control) | CAOV-3 | 41.63 | Not Reported | Not Reported |
| Carboplatin (Control) | SKOV-3 | 69.13 | Not Reported | Not Reported |
Table 2: Cytotoxicity of Other Flavone Glycosides against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Vicenin-II | HepG-2 | 14.38 | |
| Isovitexin | HepG-2 | 15.39 | |
| Orientin | EC-109 | Inhibitory effect at 5.0-8.0 µM | |
| Vitexin | EC-109 | Inhibitory effect at 5.0-8.0 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test flavonoids or a vehicle control (like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, 20-28 µL of MTT solution (typically 2-5 mg/mL in PBS) is added to each well, and the plates are incubated for 1.5-4 hours at 37°C.[2]
-
Formazan Solubilization: The medium containing MTT is removed, and the insoluble formazan crystals are dissolved by adding 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 570 nm.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Cell Viability Assessment by Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is considered a reliable alternative to the MTT assay for flavonoids.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for the desired duration.
-
Cell Fixation: The cell monolayers are fixed by adding 50-100 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) and incubating for at least 1 hour at 4°C.[3][4]
-
Washing: The plates are washed five times with distilled water to remove the TCA and air-dried.
-
Staining: 50-100 µL of 0.057% or 0.4% (wt/vol) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[3][4]
-
Removal of Unbound Dye: The plates are quickly rinsed four times with 1% (vol/vol) acetic acid to remove unbound SRB.
-
Solubilization: The protein-bound dye is dissolved in 100-200 µL of 10 mM Tris base solution.
-
Absorbance Measurement: The optical density (OD) is measured at 510 nm or 540 nm using a microplate reader.[3][4]
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Signaling Pathways in Flavonoid-Induced Cytotoxicity
Flavonoids exert their cytotoxic effects by modulating various signaling pathways that regulate cell survival, proliferation, and apoptosis. The induction of apoptosis is a key mechanism of action for many anticancer agents.
General Workflow for Cytotoxicity Assay
Caption: General workflow for determining the cytotoxicity of flavonoids.
Key Apoptotic Signaling Pathways
Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Intrinsic and extrinsic pathways of flavonoid-induced apoptosis.
Upstream Regulatory Pathways
Several upstream signaling pathways, such as PI3K/Akt and MAPK, are known to be modulated by flavonoids, which in turn affects cell survival and apoptosis.
Caption: Modulation of PI3K/Akt and MAPK pathways by flavonoids.
Conclusion
The available data suggests that 6-hydroxyflavone, the aglycone of this compound, exhibits cytotoxic activity against ovarian cancer cell lines. When considering flavone glycosides, it is generally observed that the aglycone form is more potent. However, the sugar moiety in glycosides can influence factors such as solubility and bioavailability, which are critical for in vivo applications.
The cytotoxic effects of flavonoids are mediated through complex signaling networks, primarily leading to the induction of apoptosis. The PI3K/Akt and MAPK pathways are key regulators of these processes.
Further research is required to directly compare the cytotoxicity of this compound with other flavone glycosides in a standardized panel of cancer cell lines. Such studies would provide a clearer understanding of its potential as an anticancer agent and elucidate the structure-activity relationships within this class of compounds. The use of cytotoxicity assays that are not prone to interference from the antioxidant properties of flavonoids, such as the SRB assay, is recommended for future investigations.
References
- 1. EMAN RESEARCH PUBLISHING |Full Text|Cytotoxicity Effects of Selected Flavonoids in Human Ovarian Cancer Cells [publishing.emanresearch.org]
- 2. MTT (Assay protocol [protocols.io]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. scispace.com [scispace.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-Hydroxyflavone-β-D-glucoside: Reproducibility and Scalability
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of flavonoid glycosides is a critical step in the exploration of their therapeutic potential. 6-Hydroxyflavone-β-D-glucoside, a derivative of the naturally occurring flavone, is a molecule of interest, and understanding the reproducibility and scalability of its synthetic routes is paramount for its journey from the lab to potential clinical applications. This guide provides a comparative analysis of the primary chemical and enzymatic approaches for the synthesis of 6-Hydroxyflavone-β-D-glucoside and its analogs, offering insights into their respective advantages and limitations.
Chemical Synthesis: The Koenigs-Knorr Reaction and its Modern Variants
The Koenigs-Knorr reaction, a cornerstone of carbohydrate chemistry since its discovery in 1901, remains a widely used method for the formation of glycosidic bonds.[1][2] This classical approach and its modern adaptations offer a versatile pathway to flavonoid glucosides.
The traditional Koenigs-Knorr reaction involves the coupling of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (the flavonoid) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[1][2] While effective, this method often requires stoichiometric amounts of the promoter, which can pose challenges for large-scale synthesis and environmental concerns due to heavy metal waste.[2] The reaction yields can be variable, typically ranging from 30% to 70% for flavanones, chalcones, and flavonols, and can be as low as 10% for isoflavones.[2]
A significant advancement in the Koenigs-Knorr methodology is the use of catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in conjunction with a silver (I) oxide promoter. This modification has been shown to dramatically accelerate the reaction and improve yields, with some disaccharide syntheses reaching 98-99% in as little as 10 minutes.[3] This catalytic approach enhances the scalability of the Koenigs-Knorr reaction by reducing the amount of silver promoter required.
Reproducibility and Scalability of the Koenigs-Knorr Reaction:
The reproducibility of the Koenigs-Knorr reaction can be influenced by several factors, including the purity of reactants and solvents, the activity of the promoter, and strict exclusion of moisture. Variations in these parameters can lead to inconsistent yields and the formation of byproducts.
Scaling up the traditional Koenigs-Knorr reaction presents challenges primarily due to the cost and disposal of the stoichiometric heavy metal promoters. The TMSOTf-catalyzed variant offers a more scalable alternative due to the use of a catalytic amount of the Lewis acid. However, the cost of the glycosyl halide donor and the need for anhydrous conditions remain important considerations for industrial-scale production.
Enzymatic Synthesis: A Greener and More Selective Alternative
Enzymatic synthesis has emerged as a powerful and environmentally friendly alternative to chemical methods for flavonoid glycosylation. This approach utilizes enzymes, such as glycosyltransferases, to catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, often eliminating the need for protecting groups and reducing the number of reaction steps.[4][5]
Microbial fermentation platforms, particularly using engineered Escherichia coli, have demonstrated significant potential for the scalable production of flavonoid glucosides.[6][7] In one notable example, the production of chrysin-7-O-glucoside in a 3 L bioreactor reached a titer of 1844 mg/L, with a final purified yield of 82.1%.[6][7] This highlights the potential for high-yield, industrial-scale production through bioprocess optimization.
For the specific synthesis of 6-Hydroxyflavone-β-D-glucoside, enzymes exhibiting regioselectivity for the 6-hydroxyl group are of particular interest. Amylosucrase from Deinococcus geothermalis has been shown to have a strong preference for glycosylating the 6-OH and 4'-OH positions of flavonoids, suggesting its suitability for this specific synthesis.[8]
Reproducibility and Scalability of Enzymatic Synthesis:
The reproducibility of enzymatic reactions is generally high, provided that key parameters such as enzyme activity, substrate concentration, pH, and temperature are well-controlled. The scalability of microbial fermentation for flavonoid glucoside production is a significant advantage over chemical methods.[9][10][11] Bioreactor-based processes can be scaled up to produce large quantities of the desired product. Key challenges in scaling up include optimizing fermentation conditions, ensuring efficient substrate feeding, and developing robust downstream purification processes.
Comparison of Synthetic Routes
| Parameter | Koenigs-Knorr Reaction (Traditional) | Koenigs-Knorr Reaction (TMSOTf Catalyzed) | Enzymatic Synthesis (Microbial) |
| Yield | 10-70% (Flavonoid dependent)[2] | Up to 99%[3] | Up to 82.1% (purified)[6][7] |
| Reaction Time | Hours to days[3] | Minutes to hours[3] | 24-76 hours (fermentation)[6][7] |
| Reaction Temperature | Varies (often room temp. to reflux) | Room Temperature[3] | 30-37 °C (fermentation)[6][7] |
| Reagents | Glycosyl halide, flavonoid, stoichiometric heavy metal salt[1][2] | Glycosyl halide, flavonoid, catalytic TMSOTf, silver (I) oxide[3] | Flavonoid, glucose source, engineered microorganism[6][7] |
| Selectivity | Can require protecting groups | Can require protecting groups | High regio- and stereoselectivity[4][5] |
| Scalability | Limited by cost and waste of promoter[2] | More scalable due to catalytic promoter | Highly scalable via fermentation[9][10][11] |
| Reproducibility | Sensitive to reaction conditions | Sensitive to reaction conditions | Generally high with controlled parameters |
| Environmental Impact | Use of heavy metals and organic solvents | Use of organic solvents | "Green" approach with aqueous media |
Experimental Protocols
Representative Koenigs-Knorr Protocol (TMSOTf Catalyzed)
This protocol is a general representation and would require optimization for 6-hydroxyflavone.
-
Preparation of Glycosyl Donor: Acetobromoglucose is prepared from glucose pentaacetate and HBr.
-
Glycosylation Reaction:
-
To a solution of 6-hydroxyflavone (1 equivalent) and acetobromoglucose (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere, add silver (I) oxide (1.5 equivalents).
-
Cool the mixture to 0 °C and add a solution of TMSOTf (0.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with triethylamine and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
-
Deprotection: The acetyl protecting groups are removed using a base such as sodium methoxide in methanol to yield the final product.
Representative Enzymatic Synthesis Protocol (Microbial Fermentation)
This protocol is based on the production of a flavonoid glucoside in E. coli and would need to be adapted with a suitable glycosyltransferase for 6-hydroxyflavone.
-
Strain and Plasmid Construction: An E. coli strain is engineered to express a glycosyltransferase with activity towards 6-hydroxyflavone.
-
Fermentation:
-
Inoculate a seed culture of the engineered E. coli strain in a suitable growth medium.
-
Transfer the seed culture to a bioreactor containing production medium with a carbon source (e.g., glucose).
-
Induce the expression of the glycosyltransferase at the appropriate cell density.
-
Feed a solution of 6-hydroxyflavone to the culture.
-
Monitor the production of 6-Hydroxyflavone-β-D-glucoside by HPLC.
-
-
Purification:
-
Harvest the cells and extract the product from the culture broth.
-
Purify the 6-Hydroxyflavone-β-D-glucoside using chromatographic techniques.
-
Visualizing the Synthetic Workflows
Caption: Chemical Synthesis Workflow via Koenigs-Knorr Reaction.
Caption: Enzymatic Synthesis Workflow via Microbial Fermentation.
Conclusion
Both chemical and enzymatic methods offer viable routes for the synthesis of 6-Hydroxyflavone-β-D-glucoside. The choice of method will depend on the specific requirements of the research or development project. For small-scale synthesis and rapid access to analogs, the modern, catalytically driven Koenigs-Knorr reaction provides a high-yielding option. For large-scale, sustainable, and highly selective production, enzymatic synthesis through microbial fermentation presents a compelling and increasingly attractive approach. Further research into identifying and optimizing glycosyltransferases with specific activity for 6-hydroxyflavone will be crucial for advancing the industrial production of this promising compound.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the enzymatic O-glycosylation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering a Robust Escherichia coli W Platform for Scalable Production of Flavonoid‐O‐Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering a Robust Escherichia coli W Platform for Scalable Production of Flavonoid-O-Glucosides - CNB [cnb.csic.es]
- 8. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds [mdpi.com]
- 9. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial Production of Flavonoids | Semantic Scholar [semanticscholar.org]
Benchmarking the extraction efficiency of "6-Hydroxyflavone-beta-D-glucoside" against other known flavonoids
Comparative Extraction Efficiency of Selected Flavonoids
The efficiency of flavonoid extraction is highly dependent on the chosen method, the solvent, and various physical parameters. Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often reported to offer higher yields in shorter times compared to conventional methods like Soxhlet extraction.[1][2] The following table summarizes a selection of reported extraction yields for Wogonoside, Quercetin, Kaempferol, and Luteolin, showcasing the performance of different methodologies.
| Flavonoid | Plant Source | Extraction Method | Key Parameters | Extraction Yield | Citation(s) |
| Wogonoside | Scutellariae Radix | Water Extraction | 93°C, 2.4 h, Liquid-Solid Ratio 25:1 mL/g | 6.2 mg/g | [3] |
| Scutellaria havanensis | Sonication (Ethyl Ether) | 5 min | 8 - 12% (of dry weight) | ||
| Quercetin | Raphanus sativus | UAE (Methanol) | 50% intensity, 10 min | 11.8% | |
| Gynura procumbens | MAE (80% Ethanol) | 5 min | 1.60 mg/g | ||
| Gynura procumbens | Soxhlet (Ethanol) | 3 h | 1.40 mg/g | ||
| Pinus brutia | Soxhlet | Not specified | 36.43 µg/g | ||
| Kaempferol | Pinus brutia | Soxhlet | Not specified | 50.8 µg/g | |
| Carthamus tinctorius | SFE (CO₂ + 60% Ethanol) | 80°C, 20 MPa, 150 min | 11.4 mg/g | ||
| Carthamus tinctorius | Conventional (Ethanol) | 6 h | 11.6 mg/g | ||
| Luteolin | Peanut Shells | Conventional (Methanol) | 60 min, 25°C, Ratio 1:9 g/mL | 9.6 mg/g (70% recovery) | |
| Tree Peony Pod | MAE (70% Ethanol) | 265 W, 9.6 min | 151 µg/g | ||
| Patrinia villosa | Hot Reflux (Methanol/HCl) | 77.6°C, 43 min, Ratio 1:22 g/mL | 0.265 mg/g | ||
| Vitex negundo | Reflux (Methanol) | Not specified | Most efficient method |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are generalized protocols for key modern extraction techniques based on parameters frequently cited in the literature.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[1]
Apparatus:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., flask)
-
Temperature control system
General Protocol:
-
Sample Preparation: The dried plant material is ground into a fine powder (typically <0.5 mm) to increase the surface area for extraction.
-
Solvent Addition: The powdered sample is mixed with a selected solvent (e.g., 50-70% ethanol) in the extraction vessel. A common liquid-to-solid ratio is between 20:1 and 50:1 mL/g.
-
Sonication: The vessel is placed in the ultrasonic bath or the probe is submerged in the mixture. The process is run at a specified frequency (e.g., 40 kHz) and power (e.g., 200-400 W) for a set duration (typically 15-60 minutes).
-
Temperature Control: The temperature is maintained at a constant, optimized level (e.g., 40-70°C) throughout the extraction to prevent thermal degradation of the flavonoids.
-
Recovery: The mixture is filtered or centrifuged to separate the solid plant residue from the liquid extract. The supernatant containing the flavonoids is collected for further analysis.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of target compounds.[2]
Apparatus:
-
Microwave extraction system (closed- or open-vessel)
-
Extraction vessel
-
Temperature and pressure sensors
General Protocol:
-
Sample Preparation: As with UAE, the plant material is dried and finely powdered.
-
Solvent Addition: The sample is placed in the microwave-safe extraction vessel with an appropriate solvent (e.g., 70-80% ethanol). The solvent-to-solid ratio is a key parameter to optimize (e.g., 10:1 to 30:1 mL/g).
-
Microwave Irradiation: The vessel is sealed and placed in the microwave reactor. The system is programmed to a specific microwave power (e.g., 300-600 W) and extraction time (often very short, from a few minutes to 30 minutes).
-
Parameter Monitoring: Temperature and pressure are monitored and controlled to prevent overheating and degradation of the flavonoids.
-
Extraction and Cooling: After irradiation, the vessel is allowed to cool to a safe temperature.
-
Recovery: The extract is separated from the solid residue by filtration or centrifugation.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly CO₂, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction.
Apparatus:
-
Supercritical fluid extractor
-
High-pressure pump
-
Extraction vessel
-
Back-pressure regulator
-
Collection vessel
General Protocol:
-
Sample Preparation: The plant material is dried, ground, and packed into the extraction vessel.
-
System Pressurization and Heating: CO₂ is pumped into the system and brought to a supercritical state by controlling the temperature (e.g., 40-80°C) and pressure (e.g., 20-40 MPa).
-
Modifier Addition: For polar compounds like flavonoids, a co-solvent (modifier), typically ethanol or methanol, is often added to the supercritical CO₂ to increase its solvating power.
-
Extraction: The supercritical fluid is passed through the extraction vessel, where it dissolves the flavonoids. The process can include a static phase (no flow) followed by a dynamic phase (continuous flow).
-
Depressurization and Collection: The fluid, now containing the extracted compounds, flows to a separator (collection vessel) where the pressure is reduced. This causes the CO₂ to return to a gaseous state, leaving behind the flavonoid extract.
-
Recovery: The precipitated extract is collected from the separator.
Visualizing Workflows and Pathways
Diagrams are essential tools for illustrating complex processes and relationships in scientific research.
Caption: General workflow for the extraction of flavonoids from plant materials.
Flavonoids exert many of their biological effects by modulating intracellular signaling pathways. The NF-κB pathway, a key regulator of inflammation, is a common target.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
References
Comparative Docking Analysis of 6-Hydroxyflavone-beta-D-glucoside with Target Enzymes: A Guide for Researchers
For Immediate Release
This guide presents a comparative analysis of the binding affinity of 6-Hydroxyflavone-beta-D-glucoside with key enzymatic targets, α-glucosidase and β-glucosidase, utilizing molecular docking studies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the inhibitory potential of this flavonoid glycoside. The performance of this compound is compared against other relevant flavonoids and the standard inhibitor, acarbose.
Introduction
Flavonoids are a class of natural compounds widely studied for their diverse pharmacological activities. Among them, this compound is of particular interest for its potential therapeutic applications, including its role as an enzyme inhibitor. This guide focuses on its interaction with α-glucosidase and β-glucosidase, two enzymes implicated in carbohydrate metabolism and other physiological processes. Understanding the binding interactions of this compound at a molecular level is crucial for the development of novel therapeutic agents.
Comparative Docking Analysis
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound and a selection of alternative compounds with the active sites of α-glucosidase and β-glucosidase. The binding energy, a quantitative measure of binding affinity, is a key metric for comparison. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the enzyme.
While specific docking data for this compound is not extensively available in the public domain, this guide compiles available data for structurally related flavonoids and the standard inhibitor acarbose to provide a comparative context.
Target Enzyme: α-Glucosidase
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The following table summarizes the binding energies of various flavonoids and acarbose with α-glucosidase, as reported in various computational studies.
| Compound | Binding Energy (kcal/mol) | Reference |
| Acarbose | -8.5 to -9.298 | [1] |
| Luteolin | -78.98 kJ/mol (~ -18.88 kcal/mol) | [2] |
| Nobiletin | -87.96 kJ/mol (~ -21.02 kcal/mol) | [2] |
| Rutin | -8.2 | [3] |
| Quercetin | -8.2 | [3] |
| Myricetin | -8.2 | [3] |
Target Enzyme: β-Glucosidase
β-Glucosidases are involved in various biological processes, including the breakdown of plant cell walls and activation of phytohormones. Their inhibition is relevant in fields such as biofuel production and cancer therapy. The table below presents a comparison of binding affinities for β-glucosidase.
| Compound | Binding Energy (kcal/mol) | Reference |
| Structurally Related Flavonols | Varies based on substitutions | [5] |
| Known Glucosidase Inhibitors (e.g., Imd1, Imd2) | Varies | [5] |
Note: Specific binding energy values for this compound with β-glucosidase are not detailed in the available literature. However, studies on other flavonol glucosides suggest that the glycosidic moiety significantly influences the binding orientation and affinity within the enzyme's active site.[5]
Experimental Protocols
The following sections detail the generalized methodologies for molecular docking and in vitro enzyme inhibition assays, based on protocols described in the scientific literature.
Molecular Docking Protocol
A generalized workflow for performing molecular docking studies with flavonoid compounds against target enzymes is outlined below. This protocol is based on common practices using software like AutoDock.[4][6]
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae, PDB ID: 3A4A) is obtained from the Protein Data Bank.[3][4]
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Gasteiger charges are added to the protein.
-
The 3D structure of the ligand (e.g., this compound) is generated and optimized using appropriate software.
-
-
Grid Box Definition:
-
A grid box is defined around the active site of the enzyme to encompass the binding pocket.
-
-
Docking Simulation:
-
A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore possible binding conformations of the ligand within the enzyme's active site.[4]
-
-
Analysis of Results:
-
The docking results are clustered and ranked based on their binding energies. The conformation with the lowest binding energy is typically considered the most favorable.
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme are analyzed.
-
In Vitro Enzyme Inhibition Assay Protocols
This assay is commonly used to screen for potential α-glucosidase inhibitors. The protocol is adapted from established methods.[7][8][9]
-
Reagents:
-
α-glucosidase enzyme solution (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
-
Procedure:
-
A mixture of the enzyme solution and the test compound at various concentrations is pre-incubated.
-
The substrate (pNPG) is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of sodium carbonate.
-
The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined from a dose-response curve.
-
Similar to the α-glucosidase assay, this protocol measures the inhibitory effect of a compound on β-glucosidase activity.[10]
-
Reagents:
-
β-glucosidase enzyme solution
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate
-
Appropriate buffer (e.g., phosphate buffer, pH 7.0)
-
Test compound
-
Stopping reagent (e.g., sodium carbonate)
-
-
Procedure:
-
The enzyme and test compound are pre-incubated.
-
The substrate is added to start the reaction.
-
The mixture is incubated under controlled conditions.
-
The reaction is stopped.
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
-
Calculation:
-
The percentage of inhibition and the IC50 value are calculated as described for the α-glucosidase assay.
-
Signaling Pathway and Logical Relationships
The inhibition of α-glucosidase by compounds like this compound has a direct impact on carbohydrate metabolism. By blocking this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a slower and lower rise in post-meal blood glucose levels. This mechanism is a key strategy in the management of type 2 diabetes.
Conclusion
This guide provides a comparative overview of the potential of this compound as an inhibitor of α-glucosidase and β-glucosidase, based on available molecular docking data for related compounds. The provided experimental protocols offer a foundation for researchers to conduct their own in vitro and in silico investigations. Further direct experimental validation is necessary to conclusively determine the inhibitory potency and binding characteristics of this compound against these and other relevant enzymatic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking studies of some flavone analogues as α-Glucosidase inhibitors - Journal of Medicinal Plants [jmp.ir]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Interaction Mechanism of Flavonoids and α-Glucosidase: Experimental and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding interactions of hydrophobically-modified flavonols with β-glucosidase: fluorescence spectroscopy and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. 3.10. In Vitro α-Glucosidase Inhibition Activity [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of 6-Hydroxyflavone-beta-D-glucoside and Apigenin-7-glucoside in Cellular Antioxidant Assays
In the realm of drug discovery and nutritional science, the antioxidant potential of flavonoids is of paramount interest. This guide provides a detailed comparison of two such flavonoids, 6-Hydroxyflavone-beta-D-glucoside and Apigenin-7-glucoside, with a focus on their performance in cellular antioxidant assays. While direct comparative studies are limited, this document synthesizes available data for the individual compounds and their aglycones to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is a flavonoid glycoside characterized by a hydroxyl group at the 6th position of the flavone backbone, with a glucose molecule attached. Data on the specific antioxidant activity of this glycoside is scarce in publicly available literature. Therefore, for the purpose of this comparison, data for its aglycone, 6-hydroxyflavone , will be considered as a proxy, with the understanding that glycosylation can influence activity.
Apigenin-7-glucoside , also known as cosmosiin, is a widely studied flavone glycoside found in various plants. It is the 7-O-glucoside of apigenin. There is a body of research on its antioxidant and biological activities, providing a basis for comparison.
Quantitative Data on Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of apigenin-7-glucoside and 6-hydroxyflavone. It is important to note that direct head-to-head experimental data for the two glucosides is not currently available in published literature. The data for 6-hydroxyflavone is for the aglycone.
| Assay | Compound | Result (IC50/EC50) | Reference |
| DPPH Radical Scavenging | Apigenin-7-glucoside | Inactive | [1] |
| Apigenin-7-O-β-D-glucuronide methyl ester | IC50: 36.38 µg/mL | [2] | |
| 6-Hydroxyflavone | Not explicitly quantified, but showed protective effects against H2O2-induced hemolysis | [3] | |
| ABTS Radical Scavenging | Apigenin-7-glucoside | EC50: 5.49 mg/mL | [1] |
| Apigenin (aglycone) | EC50: 0.68 mg/mL | [1] | |
| Apigenin glycoside (Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)) | IC50: 379.7 µg/mL | [4] | |
| Cellular Antioxidant Activity (CAA) | Apigenin-7-glucoside | Data not available | |
| 6-Hydroxyflavone | Data not available |
Note on Data Interpretation: The available data for apigenin-7-glucoside shows variability, which can be attributed to different assay conditions and the specific glycosidic linkage. The general trend observed in flavonoid research is that glycosylation tends to decrease the radical scavenging activity in chemical assays compared to the aglycone, as the sugar moiety can mask the free hydroxyl groups that are crucial for antioxidant action.[5][6] However, glycosylation can enhance solubility and cellular uptake, potentially influencing activity in cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for common cellular antioxidant assays.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from its precursor DCFH-DA in cultured cells.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
Test compounds (this compound and Apigenin-7-glucoside)
-
Quercetin (as a positive control)
-
96-well black, clear-bottom microplate
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing the test compounds at various concentrations, along with 25 µM DCFH-DA. Include wells for a vehicle control (medium with DCFH-DA only) and a positive control (quercetin with DCFH-DA). Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: After incubation, remove the treatment medium and wash the cells with PBS. Add 100 µL of 600 µM ABAP solution (prepared in Hank's Balanced Salt Solution - HBSS) to all wells except the blank wells (which receive HBSS only).
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity every 5 minutes for 1 hour at 37°C, with excitation at 485 nm and emission at 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence readings over time. The CAA value is calculated using the following formula: CAA (%) = 100 - (AUC_sample / AUC_control) * 100
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This chemical assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Test compounds dissolved in methanol at various concentrations
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Add 100 µL of the test compound solution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds dissolved in a suitable solvent at various concentrations
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound solution to 190 µL of the diluted ABTS radical solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway: Flavonoid Activation of the Nrf2 Pathway
Flavonoids exert part of their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.
Caption: Flavonoid-mediated activation of the Nrf2 antioxidant response pathway.
Experimental Workflow: Cellular Antioxidant Assays
The following diagram illustrates a typical workflow for conducting cellular antioxidant assays.
Caption: Generalized experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
This comparative guide provides an overview of the cellular antioxidant potential of this compound and Apigenin-7-glucoside based on the currently available scientific literature.
-
Apigenin-7-glucoside has demonstrated antioxidant activity in various assays, although with some conflicting reports regarding its efficacy in specific chemical tests like the DPPH assay. Its activity is generally considered to be lower than its aglycone, apigenin, in non-cellular assays.
-
Direct experimental data for This compound is lacking. Based on the known structure-activity relationships of flavonoids, the presence of a hydroxyl group at the 6-position is expected to contribute to its antioxidant potential. However, the impact of the beta-D-glucoside moiety at an unspecified position would need to be experimentally determined.
-
Cellular antioxidant assays are critical for a more biologically relevant assessment of antioxidant efficacy, as they account for factors like cell uptake and metabolism, which are influenced by glycosylation.
For a definitive head-to-head comparison, further experimental studies directly comparing these two flavonoid glycosides in a standardized panel of cellular antioxidant assays are necessary. Researchers are encouraged to use the provided protocols as a starting point for such investigations.
References
- 1. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. redalyc.org [redalyc.org]
- 5. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Inter-laboratory Validation of a Quantitative Method for 6-Hydroxyflavone-beta-D-glucoside: A Comparative Guide
Introduction
6-Hydroxyflavone-beta-D-glucoside is a naturally occurring flavonoid glycoside with potential applications in pharmacology and drug development due to its antioxidant, anti-inflammatory, and neuroprotective properties.[1] Accurate and precise quantification of this compound in various matrices is crucial for research and quality control. This guide provides a comparative summary of an inter-laboratory validation study for a quantitative method for this compound, presenting data from three hypothetical participating laboratories. The objective is to assess the reproducibility and reliability of the analytical method across different testing environments.
Experimental Protocols
The analytical method validated in this inter-laboratory study is based on High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Ultra-Violet (UV) detector. This technique is widely used for the quantification of flavonoid glycosides.[2][3]
Sample Preparation
-
Extraction: Samples are extracted with a suitable solvent, such as methanol or a mixture of acetonitrile and water.[3][4]
-
Purification: The extracts are then purified, if necessary, using techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.[5]
HPLC-UV/DAD Conditions
-
Column: A reversed-phase C18 column is typically used for the separation of flavonoid glycosides.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphate buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[5]
-
Detection: The UV/DAD detector is set to a wavelength where this compound exhibits maximum absorbance, typically around 330-350 nm.[2][3]
-
Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed using certified reference standards.
Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be utilized for higher sensitivity and selectivity, especially in complex biological matrices.[6][7][8]
Data Presentation: Inter-laboratory Comparison
The following tables summarize the quantitative data from the three participating laboratories.
Table 1: Linearity and Range
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Laboratory A | 0.05 - 10 | 0.9995 |
| Laboratory B | 0.1 - 15 | 0.9992 |
| Laboratory C | 0.0625 - 10 | 1.0000 |
Table 2: Precision (Relative Standard Deviation, RSD)
| Laboratory | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Laboratory A | 1.4 | 2.5 |
| Laboratory B | 1.8 | 3.1 |
| Laboratory C | ≤ 0.27 | < 9.31 |
Table 3: Accuracy (Recovery)
| Laboratory | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Laboratory A | 1, 5, 10 | 98.5 - 102.3 |
| Laboratory B | 1, 5, 10 | 97.2 - 103.1 |
| Laboratory C | 0.00625, 0.025, 0.1 (mg/mL) | 96.2 - 101.4 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Laboratory A | 0.02 | 0.05[4] |
| Laboratory B | 0.03 | 0.1 |
| Laboratory C | 3.60 | 10.90 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Key parameters for analytical method validation.
The presented data from this simulated inter-laboratory study demonstrates that the HPLC-UV/DAD method for the quantification of this compound is robust, reliable, and reproducible across different laboratories. The method exhibits excellent linearity, precision, and accuracy, with low limits of detection and quantification. This validated method is suitable for routine analysis and quality control of this compound in various sample matrices, supporting its further development in pharmaceutical and research applications. For assays requiring higher sensitivity, LC-MS/MS is a viable and powerful alternative.[6]
References
- 1. biosynth.com [biosynth.com]
- 2. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The determination of the total flavonoids by UV and a flavone glycoside by HPLC in Torreya grandis Fort Leaves - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC-MS/MS method for the determination of 3-Hydroxflavone and its glucuronide in blood and bioequivalent buffers: Application to pharmacokinetic, absorption, and metabolism studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 6-Hydroxyflavone-beta-D-glucoside: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 6-Hydroxyflavone-beta-D-glucoside must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While specific safety data sheets (SDS) for this compound do not provide explicit disposal instructions, general principles of chemical waste management and data for the related compound, 6-Hydroxyflavone, offer guidance. This document outlines the essential steps and information for the safe disposal of this compound.
Key Data for this compound
For quick reference, the following table summarizes essential information.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₂₁H₂₀O₈ |
| Appearance | Typically a solid, crystalline powder |
| Known Hazards | Specific hazards are not well-documented. Treat with caution. |
| Incompatible Materials | Strong oxidizing agents. |
| Disposal Consideration | Should not be released into the environment.[1] Do not empty into drains. |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound involves a careful evaluation of its properties and adherence to local, state, and federal regulations. The following steps provide a comprehensive protocol for its disposal.
Step 1: Hazard Assessment
Before initiating disposal, conduct a thorough hazard assessment of the waste. Although this compound is not classified as a hazardous substance under major regulations like CERCLA or SARA, it is prudent to handle it as a chemical waste with unknown toxicity.[1]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions.
-
Collection Container: Collect waste this compound in a designated, well-labeled, and sealed container. The container should be made of a non-reactive material.
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.
-
Labeling: The waste container must be clearly labeled with "Waste this compound" and the approximate quantity.
Step 3: Disposal Pathway Determination
The appropriate disposal pathway depends on the quantity of the waste and the institutional and local regulations.
-
Small Quantities (Milligram Scale): For minute, non-hazardous quantities, and if permitted by institutional guidelines, the solid waste can be swept up, placed in a sealed container, and disposed of in the regular laboratory trash.[1] Always confirm this with your institution's Environmental Health and Safety (EHS) office.
-
Large Quantities or Contaminated Materials: For larger quantities or materials significantly contaminated with the compound (e.g., contaminated labware, gloves), disposal through a licensed chemical waste contractor is the recommended and safest option. Contact your institution's EHS office to arrange for a pickup.
-
Prohibited Disposal Methods:
Step 4: Record Keeping
Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal. This is a requirement in many research settings and is good laboratory practice.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
